molecular formula C6H3F2IO B1344038 2,4-Difluoro-6-iodophenol CAS No. 551002-42-7

2,4-Difluoro-6-iodophenol

Cat. No.: B1344038
CAS No.: 551002-42-7
M. Wt: 255.99 g/mol
InChI Key: DNTJGBIQTKFVRH-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-iodophenol is a useful research compound. Its molecular formula is C6H3F2IO and its molecular weight is 255.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTJGBIQTKFVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623528
Record name 2,4-Difluoro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551002-42-7
Record name 2,4-Difluoro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-6-iodophenol from 2,4-Difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Difluoro-6-iodophenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document outlines the core chemical principles, a detailed experimental protocol, and a summary of quantitative data for the targeted synthesis from 2,4-difluorophenol.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry. The presence of two fluorine atoms and an iodine atom on the phenolic ring offers multiple points for further functionalization, making it a versatile precursor for a wide range of derivatives. The synthesis of this compound is achieved through the electrophilic iodination of 2,4-difluorophenol. This guide details a robust and reproducible method for this transformation.

Reaction Principle and Mechanism

The synthesis of this compound from 2,4-difluorophenol is an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating, yet also ortho-, para-directing. The regioselectivity of the iodination is primarily governed by the powerful directing effect of the hydroxyl group, leading to the substitution of iodine at the ortho position (C6), which is sterically accessible.

The reaction typically employs an electrophilic iodine source. Molecular iodine (I₂) itself is a weak electrophile and often requires an activating agent, such as an oxidizing agent, to generate a more potent electrophilic species (I⁺).[1][2] Common iodinating reagents include N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH), which are known for their high reactivity and selectivity.[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2,4-difluorophenol using N-iodosuccinimide (NIS) as the iodinating agent.

Materials:

  • 2,4-Difluorophenol (99%)[3]

  • N-Iodosuccinimide (NIS) (>99.0%)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes (for column chromatography)

  • Ethyl acetate (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2,4-difluorophenol (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Iodinating Reagent: Slowly add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference/Note
Starting Material 2,4-Difluorophenol[3]
Iodinating Reagent N-Iodosuccinimide (NIS)
Solvent AcetonitrileGeneral laboratory practice
Reaction Temperature 0 °CGeneral laboratory practice
Reaction Time 1-3 hoursGeneral laboratory practice
Typical Yield 85-95%Estimated based on similar iodination reactions of phenols
Purity (post-chromatography) >98%General laboratory practice

Visualizations

Chemical Reaction Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_phenol 2,4-Difluorophenol reaction_step Iodination in Acetonitrile at 0 °C start_phenol->reaction_step start_nis N-Iodosuccinimide start_nis->reaction_step quench Quench with Na₂S₂O₃ reaction_step->quench extract Extraction with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding and a practical approach for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocol based on their specific laboratory conditions and analytical capabilities.

References

Spectroscopic and Synthetic Profile of 2,4-Difluoro-6-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available spectroscopic data for 2,4-difluorophenol, a close structural analog of the target compound 2,4-difluoro-6-iodophenol. Due to the limited availability of direct experimental data for this compound in public databases, this document presents a comprehensive analysis of its parent compound to offer a foundational understanding. Furthermore, a hypothetical synthetic pathway for the preparation of this compound is proposed, accompanied by generalized experimental protocols for key spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers in the fields of chemical synthesis and drug development.

Introduction

This compound is a halogenated aromatic compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. The unique substitution pattern of fluorine and iodine atoms on the phenol ring is expected to impart specific physicochemical and biological properties. This guide aims to consolidate the known spectroscopic characteristics of the closely related 2,4-difluorophenol and to provide a theoretical framework for the synthesis and characterization of the target iodo-substituted analog.

Spectroscopic Data for the Analog: 2,4-Difluorophenol

The following tables summarize the available quantitative spectroscopic data for 2,4-difluorophenol. These values provide a reliable reference for predicting the spectral characteristics of this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for 2,4-Difluorophenol [1][2][3]

Chemical Shift (δ) ppmMultiplicityAssignment
~6.94mAromatic H
~6.83mAromatic H
~6.74mAromatic H
~5.80br s-OH
Note: Data acquired in CDCl₃ at 400 MHz. The multiplicities of the aromatic protons are complex due to ¹H-¹H and ¹H-¹⁹F couplings.[1]
¹³C NMR Spectroscopic Data (Estimated)

Table 2: Estimated ¹³C NMR Data for 2,4-Difluorophenol [1][2]

Carbon AtomEstimated Chemical Shift (δ) ppmExpected Multiplicity (due to C-F Coupling)
C1 (-OH)140 - 145d
C2 (-F)152 - 157d
C3104 - 108d
C4 (-F)155 - 160d
C5112 - 116d
C6118 - 122d
Note: The values presented are estimations based on typical chemical shifts for substituted phenols and fluorinated aromatic compounds.[1]
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2,4-Difluorophenol [1]

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H Stretch (Hydrogen-bonded)
3100 - 3000MediumAromatic C-H Stretch
1600 - 1450Medium-StrongAromatic C=C Stretch
1250 - 1000StrongC-F Stretch
Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for 2,4-Difluorophenol [1][3]

m/zRelative Intensity (%)Assignment
130100.0[M]⁺ (Molecular Ion)
1317.2[M+1]⁺ Isotope Peak
10117.2[M - CHO]⁺
8273.5[C₅H₂F₂]⁺

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic iodination of 2,4-difluorophenol. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by a fluorine atom, iodination is expected to occur at one of the ortho positions.

Synthesis_Pathway reactant 2,4-Difluorophenol product This compound reactant->product Electrophilic Aromatic Substitution reagent Iodinating Agent (e.g., I₂, KI, oxidant) reagent->product

Caption: Hypothetical synthesis of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[4]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

  • Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.[4]

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.[5][6]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.[1]

  • Process the raw data (FID) using a Fourier transform, followed by phase and baseline corrections. Reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

  • Place a small amount of the liquid or low-melting solid sample onto a clean, dry salt plate (e.g., KBr or NaCl).

  • Place a second salt plate on top and gently press to form a thin, uniform film between the plates.

Data Acquisition:

  • Record a background spectrum of the empty salt plates.

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[1] The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Filter the solution if any particulate matter is present.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC).

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1]

  • The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • A mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

While direct spectroscopic data for this compound remains elusive in readily accessible databases, this guide provides a solid foundation for its study. The comprehensive data for the analogous 2,4-difluorophenol serves as a valuable predictive tool for its ¹H NMR, ¹³C NMR, IR, and mass spectra. The proposed synthetic pathway offers a logical starting point for its preparation. The detailed, generalized experimental protocols for key spectroscopic techniques will aid researchers in the characterization of this and other novel compounds. This document is intended to facilitate further research and development in the synthesis and application of halogenated phenols.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Difluoro-6-iodophenol. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a comprehensive prediction based on the known spectral data of the closely related precursor, 2,4-Difluorophenol, and established substituent effects of iodine on aromatic systems. This guide includes tabulated predicted chemical shifts (δ) and coupling constants (J), a detailed experimental protocol for the acquisition of NMR data for halogenated phenols, and a visualization of the molecular structure to aid in spectral assignment.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis, medicinal chemistry, and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.

This document serves as a predictive guide to the ¹H and ¹³C NMR spectra of this compound. The predictions are derived from the experimental data of 2,4-Difluorophenol, with adjustments made to account for the electronic and steric effects of the iodine substituent at the C-6 position. The introduction of an iodine atom is expected to induce significant changes in the chemical shifts of the adjacent nuclei, most notably a strong shielding effect on the directly attached carbon (C-6) due to the "heavy atom effect".

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show two aromatic proton signals and one hydroxyl proton signal. The presence of fluorine and iodine substituents will result in complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3~ 6.9 - 7.1ddd³J(H-F) ≈ 10-12, ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 5-7
H-5~ 7.2 - 7.4ddd³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3, ⁵J(H-F) ≈ 1-2
-OH~ 5.5 - 6.5br sN/A

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. The hydroxyl proton shift can be highly variable depending on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine and iodine will exhibit characteristic splitting patterns and chemical shifts. The "heavy atom effect" of iodine is expected to cause a significant upfield shift for C-6.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
C-1 (C-OH)~ 145 - 148dd²J(C-F) ≈ 10-15, ⁴J(C-F) ≈ 3-5
C-2 (C-F)~ 156 - 159d¹J(C-F) ≈ 240-250
C-3~ 106 - 109dd²J(C-F) ≈ 25-30, ⁴J(C-F) ≈ 3-5
C-4 (C-F)~ 153 - 156d¹J(C-F) ≈ 245-255
C-5~ 125 - 128d³J(C-F) ≈ 8-12
C-6 (C-I)~ 85 - 90d³J(C-F) ≈ 4-6

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent.

Experimental Protocol for NMR Analysis

This section outlines a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for halogenated phenols like this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the hydroxyl proton. CDCl₃ is a common starting point for many organic compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

4.2. Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm (centered around 6-8 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').

  • Spectral Width: 220-240 ppm (centered around 110-120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.

4.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic or manual baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Molecular Structure and NMR Assignment

The following diagram illustrates the molecular structure of this compound with the IUPAC numbering system used for the NMR assignments in the tables above.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Logical Workflow for Spectral Analysis

The following workflow outlines the logical steps for acquiring and interpreting the NMR spectra of a novel or uncharacterized compound such as this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr c13_nmr Acquire ¹³C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference peak_pick Peak Picking reference->peak_pick integrate Integration (¹H) peak_pick->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Mass spectrometry analysis of 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Difluoro-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and drug development. Its characterization is crucial for quality control, metabolic studies, and impurity profiling. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including a detailed experimental protocol and an interpretation of its predicted fragmentation patterns under electron ionization (EI).

Predicted Mass Spectrometry Data

While direct experimental mass spectra for this compound are not widely available, a reliable fragmentation pattern can be predicted based on the known behaviors of phenols, iodinated aromatics, and fluorinated compounds. Electron ionization (EI) typically induces fragmentation by bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and various fragment ions that provide structural information.

The predicted quantitative data for the major ions of this compound under EI-MS are summarized in the table below.

m/z (mass-to-charge ratio) Predicted Fragment Ion Proposed Fragmentation Pathway
256[C₆H₃F₂IO]⁺•Molecular Ion (M⁺•)
228[C₅H₃F₂I]⁺•Loss of carbon monoxide (•CO) from the molecular ion
129[C₆H₃F₂O]⁺Loss of an iodine radical (•I) from the molecular ion
101[C₅H₃F₂]⁺Loss of an iodine radical (•I) followed by loss of carbon monoxide (•CO)

Experimental Protocol: GC-MS Analysis

This section details a standard protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS). This protocol is adapted from established methods for the analysis of phenols and other volatile organic compounds.[1][2][3]

1. Sample Preparation (Solid Phase Extraction for Aqueous Samples)

  • pH Adjustment: For a 1-liter aqueous sample, adjust the pH to <2 using sulfuric acid.[1]

  • Cartridge Conditioning: Condition a solid phase extraction (SPE) cartridge (e.g., C18) by passing methanol followed by reagent water through it.

  • Sample Loading: Pass the acidified sample through the conditioned SPE cartridge at a controlled flow rate.

  • Elution: After washing the cartridge to remove interferences, elute the trapped analytes with dichloromethane.[1]

  • Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[1]

2. Gas Chromatography (GC) Conditions

  • System: Gas chromatograph equipped with a capillary column.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., TG-5SilMS, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating phenolic compounds.[3]

  • Injector Temperature: 275 °C.[3]

  • Injection Mode: Splitless injection (1 µL sample volume) with the split valve closed for 1 minute.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.[3]

    • Ramp: Increase to 300 °C at a rate of 8 °C/min.[3]

    • Final hold: Hold at 300 °C for 10 minutes.[3]

3. Mass Spectrometry (MS) Conditions

  • System: Mass spectrometer capable of electron ionization.

  • Ionization Mode: Electron Ionization (EI).[4]

  • Ionization Energy: 70 eV.[4]

  • Mass Range: Scan from m/z 35 to 450.[5]

  • Transfer Line Temperature: 300 °C.[3]

  • Ion Source Temperature: 230 °C.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample pH_Adjust pH Adjustment (<2) Sample->pH_Adjust SPE Solid Phase Extraction pH_Adjust->SPE Elution Elution (Dichloromethane) SPE->Elution Concentration Drying & Concentration Elution->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Interpretation Interpretation & Reporting Library_Search->Interpretation

Caption: General experimental workflow for the GC-MS analysis of phenolic compounds.

Fragmentation_Pathway M [C₆H₃F₂IO]⁺• m/z = 256 (Molecular Ion) M_minus_I [C₆H₃F₂O]⁺ m/z = 129 M->M_minus_I - •I M_minus_CO [C₅H₃F₂I]⁺• m/z = 228 M->M_minus_CO - CO M_minus_I_minus_CO [C₅H₃F₂]⁺ m/z = 101 M_minus_I->M_minus_I_minus_CO - CO

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Data Interpretation and Discussion

The interpretation of the mass spectrum of this compound relies on understanding the characteristic fragmentation patterns of aromatic and halogenated compounds.

  • Molecular Ion (m/z 256): The presence of a peak at m/z 256 would correspond to the intact molecular ion. Aromatic rings are stable, often resulting in a prominent molecular ion peak.[6]

  • Loss of Iodine (m/z 129): The carbon-iodine bond is the weakest in the molecule, making the loss of an iodine radical (•I) a highly favorable fragmentation pathway. This would result in a significant peak at m/z 129.

  • Loss of Carbon Monoxide (m/z 228): Phenolic compounds characteristically undergo fragmentation through the loss of a neutral carbon monoxide (CO) molecule, leading to a stable cyclopentadienyl cation structure.[7][8] This would produce a fragment ion at m/z 228.

  • Combined Loss (m/z 101): A subsequent loss of CO from the [M - I]⁺ fragment would lead to a smaller ion at m/z 101.

  • Fluorine Fragmentation: The loss of fluorine (F•) or hydrogen fluoride (HF) is also possible but generally less favorable than the cleavage of the C-I bond.[9] These fragments, if present, would appear at m/z 237 (M-19) and m/z 236 (M-20), respectively.

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of electron ionization and fragmentation, allows for its unambiguous identification and structural confirmation. Although direct experimental data is limited, a thorough understanding of the fragmentation patterns of analogous halogenated phenols provides a robust framework for interpreting its mass spectrum. The provided GC-MS protocol offers a reliable starting point for researchers and professionals in drug development to analyze this and similar compounds, ensuring accurate characterization for scientific and regulatory purposes.

References

An In-depth Technical Guide to the FT-IR Spectrum of 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4-Difluoro-6-iodophenol, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of spectral data, experimental protocols, and interpretative workflows.

Predicted FT-IR Spectral Data

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3600 - 3200O-H stretchStrong, BroadThe broadness of this peak is due to intermolecular hydrogen bonding.[1][2][3] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper peak would be observed around 3550 cm⁻¹.[2][3]
3100 - 3000Aromatic C-H stretchMedium to WeakCharacteristic of the C-H stretching vibrations on the benzene ring.[4]
1600 - 1450Aromatic C=C ring stretchMedium to StrongThese absorptions, often appearing as a pair of peaks, are indicative of the benzene ring.[2]
1440 - 1300In-plane O-H bendMediumThis bending vibration is often coupled with C-H in-plane bends.
1300 - 1200C-O stretchStrongThe position of this band is characteristic of phenols and distinguishes them from aliphatic alcohols.[2]
1280 - 1220C-F stretchStrongThe presence of two fluorine atoms may result in multiple strong absorption bands in this region.[5]
900 - 675Out-of-plane (OOP) C-H bendStrongThe substitution pattern on the benzene ring influences the position of these bands.[4]
Below 600C-I stretchMedium to StrongThe C-I stretching vibration is expected at a low wavenumber due to the high mass of the iodine atom.[6]

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To acquire a high-quality FT-IR spectrum of this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • This compound sample (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • Computer with FT-IR control and data analysis software.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the computer are turned on and have warmed up according to the manufacturer's instructions to ensure stability.

    • Set the desired spectral range, typically 4000 to 400 cm⁻¹.

    • Select a suitable resolution, commonly 4 cm⁻¹.

    • Set the number of scans to be co-added for both the background and the sample (e.g., 32 or 64 scans) to improve the signal-to-noise ratio.

  • Background Spectrum Acquisition:

    • Before introducing the sample, ensure the ATR crystal is clean. Wipe the crystal surface gently with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure clamp to ensure firm and even contact between the sample and the crystal surface. Apply consistent pressure as recommended by the instrument manufacturer.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.

  • Data Processing and Analysis:

    • After the measurement is complete, raise the pressure clamp and carefully remove the sample from the ATR crystal.

    • Clean the ATR crystal thoroughly with a solvent and lint-free wipe.

    • Use the software to perform any necessary data processing, such as baseline correction or smoothing.

    • Identify the wavenumbers of the major absorption peaks and compare them to the expected values for the functional groups present in this compound.

FT-IR Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the FT-IR spectrum of a molecule like this compound.

FTIR_Interpretation_Workflow cluster_0 Data Acquisition cluster_2 Interpretation & Confirmation Sample_Prep Sample Preparation (Solid - ATR) Background_Scan Acquire Background Spectrum Sample_Prep->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Processing Data Processing (e.g., Baseline Correction) Sample_Scan->Data_Processing Identify_Broad_OH Identify Broad O-H Stretch (3600-3200 cm⁻¹) Data_Processing->Identify_Broad_OH Identify_Aromatic_CH Identify Aromatic C-H Stretch (3100-3000 cm⁻¹) Identify_Aromatic_CC Identify Aromatic C=C Stretches (1600-1450 cm⁻¹) Identify_CO Identify C-O Stretch (1300-1200 cm⁻¹) Identify_CF Identify C-F Stretches (1280-1220 cm⁻¹) Identify_Fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) Assign_Peaks Assign Peaks to Vibrational Modes Identify_Fingerprint->Assign_Peaks Compare_Literature Compare with Literature/Database Spectra of Similar Compounds Assign_Peaks->Compare_Literature Structural_Confirmation Structural Confirmation Compare_Literature->Structural_Confirmation

Caption: Workflow for FT-IR Spectrum Interpretation.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,4-Difluoro-6-iodophenol, a halogenated phenol derivative with significant potential in organic synthesis and drug discovery. Due to its unique substitution pattern, this compound serves as a valuable building block for the introduction of a 2,4-difluorophenyl moiety, a common pharmacophore in many biologically active molecules. This guide summarizes available quantitative data, provides detailed experimental protocols for its synthesis and key reactions, and visualizes reaction workflows for clarity.

Chemical Identity and Physical Properties

CAS Number: 950858-06-7 Molecular Formula: C₆H₃F₂IO Molecular Weight: 255.99 g/mol

While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related isomer, 2,6-Difluoro-4-iodophenol, can provide valuable estimates.

Table 1: Physical Properties of 2,6-Difluoro-4-iodophenol (CAS 950858-06-7)

PropertyValueReference
Melting Point70-73 °C[1]
Boiling Point~209 °C at 760 mmHg (Predicted)[2]
SolubilityInsoluble in water[1]

Spectroscopic Data

Table 2: Spectroscopic Data for 2,4-Difluorophenol (CAS 367-27-1)

TechniqueKey FeaturesReference
¹H NMR (CDCl₃)Aromatic protons typically appear as complex multiplets between δ 6.7-7.0 ppm due to H-H and H-F couplings. The phenolic proton is a broad singlet.[3][4]
¹³C NMR Aromatic carbons show complex splitting patterns due to C-F coupling.[3]
IR Broad O-H stretch (~3200-3600 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C=C stretching bands.[5]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 130.[5]

Upon iodination at the 6-position, shifts in the NMR spectra are expected, particularly for the aromatic protons and carbons adjacent to the iodine atom. The mass spectrum would show a molecular ion peak at m/z 256.

Synthesis of this compound

A plausible and direct method for the synthesis of this compound is the electrophilic iodination of 2,4-difluorophenol. The ortho-position to the hydroxyl group is activated towards electrophilic substitution.

G reagent1 2,4-Difluorophenol reaction Electrophilic Iodination reagent1->reaction reagent2 Iodinating Agent (e.g., I₂, NIS) reagent2->reaction solvent Solvent (e.g., CH₂Cl₂, CH₃CN) solvent->reaction product This compound reaction->product G substrate This compound reaction Suzuki-Miyaura Coupling substrate->reaction boronic_acid Aryl/Vinyl Boronic Acid or Ester boronic_acid->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction product 6-Aryl/Vinyl-2,4-difluorophenol reaction->product G substrate This compound reaction Buchwald-Hartwig Amination substrate->reaction amine Primary or Secondary Amine amine->reaction pd_catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) pd_catalyst->reaction ligand Ligand (e.g., Xantphos, BINAP) ligand->reaction base Base (e.g., NaOᵗBu, K₃PO₄) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction product 6-Amino-2,4-difluorophenol Derivative reaction->product

References

A Technical Guide to the Solubility of 2,4-Difluoro-6-iodophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property influencing bioavailability, formulation, and process development. This technical guide addresses the solubility of 2,4-Difluoro-6-iodophenol, a key parameter for its application in research and development. Due to the current absence of publicly available quantitative solubility data for this compound in common organic solvents, this document provides detailed experimental protocols to enable researchers to determine these values. The methodologies described herein are established and robust, including the isothermal shake-flask method coupled with gravimetric analysis and spectroscopic/chromatographic concentration determination (UV-Vis and HPLC). This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

This compound is a halogenated phenol of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is essential for designing synthetic routes, purification by crystallization, preparing solutions for analytical testing, and developing suitable formulations. The interplay of the polar hydroxyl group with the lipophilic difluoro- and iodo-substituted aromatic ring suggests a nuanced solubility profile. Phenolic compounds are generally more soluble in polar protic solvents like alcohols, but the extensive halogenation can increase solubility in less polar media.[1]

Given the lack of specific published quantitative solubility data for this compound, this guide provides a comprehensive framework for its experimental determination. The protocols outlined are based on standard, reliable methods for solubility measurement.

Physicochemical Properties Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the two substances.[2] The key structural features of this compound that will dictate its solubility are:

  • Hydroxyl Group (-OH): This group is polar and capable of acting as a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).[3]

  • Aromatic Ring: The benzene ring itself is nonpolar and contributes to the lipophilicity of the molecule.

  • Halogen Substituents (F, I): The fluorine and iodine atoms increase the molecular weight and surface area, and their electronegativity contributes to the overall polarity of the molecule. The large, polarizable iodine atom can participate in halogen bonding, potentially influencing interactions with specific solvents.

Based on these features, it can be predicted that this compound will exhibit good solubility in polar organic solvents and moderate to low solubility in nonpolar solvents. However, precise quantitative data must be determined experimentally.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method.[4] This involves creating a saturated solution by agitating an excess of the solid in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined.

This protocol describes the general procedure for preparing a saturated solution.

  • Preparation of Materials:

    • Ensure all organic solvents are of high purity (e.g., HPLC grade) and, if necessary, degassed to prevent bubble formation.

    • Use pure, crystalline this compound.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials (e.g., 4 mL glass vials with screw caps). The presence of undissolved solid is crucial to ensure a saturated solution is formed at equilibrium.[5]

    • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed that ensures the solid remains suspended in the solvent.

    • The time required to reach equilibrium can vary depending on the compound and solvent but is typically between 24 and 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[6]

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility) into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

The concentration of this compound in the clear, filtered supernatant can then be determined using one of the analytical methods described below.

Experimental_Workflow_Shake_Flask cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start: Pure Solute and Solvent add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of organic solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate in thermostatic shaker (24-72h) seal_vial->agitate settle Allow excess solid to settle agitate->settle filter_supernatant Filter supernatant (0.22 µm filter) settle->filter_supernatant analysis Determine Concentration of Filtrate filter_supernatant->analysis

Figure 1. Isothermal Shake-Flask Experimental Workflow.

The gravimetric method is a direct and simple technique for determining solubility.[6][7]

  • Sample Preparation:

    • Accurately weigh a clean, dry evaporating dish (W₁).

    • Pipette a precise volume (e.g., 1.0 mL) of the filtered saturated solution into the pre-weighed dish.

    • Weigh the dish containing the solution (W₂).

  • Solvent Evaporation:

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Drying and Weighing:

    • Once the solvent is removed, dry the dish containing the solid residue to a constant weight in a vacuum oven (W₃).

    • The weight of the dissolved solute is (W₃ - W₁).

    • The weight of the solvent is (W₂ - W₃).

  • Calculation:

    • Solubility (in g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] × 100.

    • To express solubility in mg/mL, the density of the solvent at the experimental temperature is required.

Gravimetric_Analysis_Workflow start Start: Filtered Saturated Solution weigh_dish_empty Weigh empty evaporating dish (W1) start->weigh_dish_empty add_solution Add known volume of solution to dish weigh_dish_empty->add_solution weigh_dish_full Weigh dish with solution (W2) add_solution->weigh_dish_full evaporate Evaporate solvent weigh_dish_full->evaporate dry_residue Dry residue to constant weight evaporate->dry_residue weigh_dish_residue Weigh dish with residue (W3) dry_residue->weigh_dish_residue calculate Calculate Solubility weigh_dish_residue->calculate

Figure 2. Gravimetric Analysis Workflow.

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and does not overlap with the solvent's absorbance.[8]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert Law.[8]

  • Sample Analysis:

    • Take the filtered saturated solution and dilute it with the same solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the solubility of the original saturated solution.

HPLC is a highly accurate and widely used method for determining solubility, especially for complex mixtures or when the solute has poor UV absorbance.[9][10]

  • Method Development:

    • Develop a suitable HPLC method (e.g., reversed-phase) for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Take the filtered saturated solution and dilute it with the mobile phase or a compatible solvent to bring its concentration into the linear range of the calibration curve. Record the dilution factor.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the solubility of the original saturated solution.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound

Organic Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Method of Analysis
e.g., Methanol 25 [Insert Value] [Insert Value] e.g., HPLC
e.g., Ethanol 25 [Insert Value] [Insert Value] e.g., Gravimetric
e.g., Acetone 25 [Insert Value] [Insert Value] e.g., UV-Vis
e.g., Dichloromethane 25 [Insert Value] [Insert Value] e.g., HPLC
e.g., Toluene 25 [Insert Value] [Insert Value] e.g., Gravimetric
e.g., Hexane 25 [Insert Value] [Insert Value] e.g., Gravimetric
e.g., Methanol 37 [Insert Value] [Insert Value] e.g., HPLC

| ... | ... | ... | ... | ... |

Conclusion

While published quantitative data on the solubility of this compound is not currently available, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing the isothermal shake-flask method in conjunction with reliable analytical techniques such as gravimetric analysis, UV-Vis spectrophotometry, or HPLC, researchers can generate accurate and reproducible solubility data. This information is invaluable for the effective use of this compound in drug discovery, process chemistry, and materials science applications.

References

Purity Analysis of 2,4-Difluoro-6-iodophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2,4-Difluoro-6-iodophenol, a critical starting material and intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this reagent is paramount for the safety, efficacy, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This document details the common analytical techniques, experimental protocols, and data interpretation for the quality control of this compound.

Introduction

This compound is a halogenated aromatic compound whose utility in organic synthesis, particularly in cross-coupling reactions, is significant. The presence of impurities, such as positional isomers, residual starting materials, or by-products from its synthesis, can have a detrimental impact on reaction yields, downstream purification processes, and the toxicological profile of the final product. Therefore, robust analytical methods are essential to confirm the identity and purity of this compound.

The primary analytical techniques employed for the purity analysis of this compound include:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) for the quantification of the main component and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C) for structural elucidation and confirmation, as well as the detection of structural isomers.

  • Mass Spectrometry (MS) for molecular weight confirmation and impurity identification.

This guide will delve into the experimental protocols for these techniques and provide examples of data presentation and visualization.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), it allows for the definitive identification of separated components based on their mass-to-charge ratio. For polar analytes like phenols, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: GC-MS Analysis

A common approach for the GC-MS analysis of phenolic compounds involves a derivatization step to increase volatility and thermal stability. Silylation is a frequently used derivatization technique.

Sample Preparation (with Derivatization):

  • Standard and Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard and sample into separate vials. Dissolve each in 10 mL of a suitable solvent like dichloromethane or methanol to prepare a 1 mg/mL solution.

  • Derivatization: Transfer 1 mL of each solution to a clean, dry vial. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vials to cool to room temperature before injection into the GC-MS system.

Instrumentation and Conditions:

The following table summarizes typical GC-MS parameters for the analysis of derivatized this compound.

ParameterValue
Gas Chromatograph
ColumnDB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature280°C
Injection Volume1 µL
Split Ratio50:1
Oven Temperature ProgramInitial: 80°C, hold for 2 minRamp: 15°C/min to 300°CFinal Hold: 300°C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-500 amu
Ion Source Temperature230°C
Quadrupole Temperature150°C
Data Presentation

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

CompoundRetention Time (min)Area (%)
This compound-TMS12.599.8
Impurity 110.20.1
Impurity 213.10.1

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add Silylating Agent dissolve->derivatize heat Heat at 70°C derivatize->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Component Identification integrate->identify quantify Purity Calculation identify->quantify report Generate Report quantify->report

Workflow for GC-MS Purity Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. It is particularly well-suited for non-volatile or thermally labile substances, making it an excellent method for the direct analysis of this compound without derivatization.

Experimental Protocol: HPLC Analysis

Sample Preparation:

  • Standard and Sample Preparation: Prepare a stock solution of the this compound standard and sample at a concentration of 1 mg/mL in methanol.

  • Working Solution: Dilute the stock solutions with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter the solutions through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

The following table outlines typical HPLC conditions for the purity analysis of this compound.

ParameterValue
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient0-2 min: 40% B2-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-20 min: 40% B
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
Detector
TypeUV-Vis or Diode Array Detector (DAD)
Wavelength280 nm
Data Presentation

Similar to GC analysis, HPLC data is used to calculate the purity based on the relative peak areas.

CompoundRetention Time (min)Area (%)
This compound8.799.7
Impurity 35.20.2
Impurity 49.50.1

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter through 0.45 µm filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV-Vis/DAD Detection separate->detect integrate Peak Integration detect->integrate quantify Purity Calculation integrate->quantify report Generate Report quantify->report

Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For this compound, ¹H and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation and Conditions:

Parameter¹H NMR¹⁹F NMR
Spectrometer Frequency400 MHz376 MHz
SolventCDCl₃CDCl₃
Number of Scans1664
Relaxation Delay1 s2 s
Data Interpretation
  • ¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the hydroxyl proton. The chemical shifts, splitting patterns (coupling to other protons and fluorine atoms), and integration values are used to confirm the structure and identify any proton-containing impurities.

  • ¹⁹F NMR: The fluorine NMR spectrum provides direct information about the fluorine environments.[1][2] The chemical shifts and coupling constants (to protons and other fluorine atoms, if present) are characteristic of the substitution pattern.[1][2] The presence of unexpected signals can indicate isomeric impurities.[1]

Logical Relationship of NMR Data

NMR_Logic cluster_input Input Data cluster_analysis Spectral Analysis cluster_output Conclusion H_NMR ¹H NMR Spectrum H_analysis Chemical Shifts Splitting Patterns Integration H_NMR->H_analysis F_NMR ¹⁹F NMR Spectrum F_analysis Chemical Shifts Coupling Constants F_NMR->F_analysis structure Structural Confirmation H_analysis->structure purity Purity Assessment H_analysis->purity F_analysis->structure F_analysis->purity

Logical Flow of NMR Data Interpretation.

Summary and Conclusion

The purity of this compound is a critical parameter that must be rigorously controlled. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the material's quality. GC-MS is ideal for identifying volatile impurities, especially after derivatization. HPLC offers a robust method for quantifying the main component and non-volatile impurities without the need for derivatization. NMR spectroscopy serves as a powerful tool for unambiguous structural confirmation and the detection of isomeric impurities.

For routine quality control, a validated HPLC method is often sufficient. However, for initial characterization, troubleshooting, or in-depth impurity profiling, a multi-technique approach is highly recommended. The experimental protocols and data presentation formats outlined in this guide provide a solid foundation for establishing a robust quality control strategy for this compound in a research and drug development setting.

References

The Strategic Utility of 2,4-Difluoro-6-iodophenol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-6-iodophenol is a halogenated aromatic compound that is emerging as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom on a phenolic scaffold, offers a powerful combination of properties for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound in research, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate its practical implementation in the laboratory.

Introduction: The Significance of Halogenated Phenols in Medicinal Chemistry

Halogen atoms, particularly fluorine and iodine, play a crucial role in modern drug design. The introduction of fluorine can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate. Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups and lead to favorable intermolecular interactions with protein targets.

Iodine, on the other hand, serves as a versatile synthetic handle. The carbon-iodine bond is relatively weak, making it amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space during lead optimization. The strategic placement of both fluorine and iodine atoms on a phenolic ring, as seen in this compound, creates a highly valuable intermediate for the synthesis of novel bioactive compounds.

Synthesis and Characterization of this compound

General Experimental Protocol for the Iodination of Phenols

Materials:

  • 2,4-Difluorophenol

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Chloroform (CHCl₃) or other suitable organic solvent

  • Ligroin or hexanes for recrystallization

  • Ice

Procedure:

  • Dissolve 2,4-difluoroaniline (a precursor to 2,4-difluorophenol) in a mixture of ice, water, and concentrated sulfuric acid.

  • Cool the solution to 0°C in a freezing mixture and add a solution of sodium nitrite in water dropwise with constant stirring.

  • After the addition is complete, continue stirring for an additional 20 minutes, and then add more concentrated sulfuric acid.

  • Pour the resulting diazonium salt solution into an ice-cold solution of potassium iodide in water.

  • Add copper bronze to the mixture and warm it slowly on a water bath until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent like chloroform.

  • Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove any unreacted iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent such as ligroin or hexanes.

Characterization Data

The following table summarizes the nuclear magnetic resonance (NMR) data for this compound as reported in the literature.

Data Type Values
¹H NMR (CDCl₃)δ 7.24 (m, 1H), 6.90 (m, 1H), 5.30 (s, 1H)
¹³C NMRData not explicitly provided in the searched literature.

Core Application: A Key Building Block for BET Bromodomain Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a critical role in the regulation of gene transcription. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.

This compound serves as a key fragment that can be incorporated into the structure of BET inhibitors to enhance their potency and pharmacokinetic properties. The difluorophenoxy moiety can engage in favorable interactions within the acetyl-lysine binding pocket of the bromodomains.

Synthesis of a BET Inhibitor Intermediate

The following experimental protocol details the use of this compound in a nucleophilic aromatic substitution (SNAᵣ) reaction to synthesize a key intermediate for a potent pyridone-based BET inhibitor.

Experimental Protocol:

Reaction: Nucleophilic aromatic substitution of a pyridone with this compound.

Materials:

  • Pyridone starting material (e.g., a 4-chloro-pyridone derivative)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the pyridone starting material (1.0 mmol) in DMSO (5 mL), add this compound (1.01 mmol) and cesium carbonate (1.51 mmol).

  • Heat the reaction mixture at 85°C overnight.

  • After cooling to ambient temperature, partition the reaction mixture between water and ethyl acetate.

  • Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathways involving this compound.

G cluster_synthesis Synthesis of this compound A 2,4-Difluoroaniline B Diazonium Salt A->B  NaNO₂, H₂SO₄, 0°C C This compound B->C  KI, Cu bronze

Caption: General synthetic route to this compound.

G cluster_application Application in BET Inhibitor Synthesis SM Pyridone Starting Material Intermediate BET Inhibitor Intermediate SM->Intermediate  Cs₂CO₃, DMSO, 85°C DFIP This compound DFIP->Intermediate Final Potent BET Inhibitor Intermediate->Final  Further Synthetic Steps

Caption: Workflow for the synthesis of a BET inhibitor.

Other Potential Research Applications

While the application in BET inhibitor synthesis is a prominent example, the unique structural features of this compound suggest its potential utility in other areas of research:

  • Chemical Probes: The iodinated position can be used for the introduction of reporter tags, such as fluorophores or biotin, to create chemical probes for studying biological systems.

  • Materials Science: Halogenated phenols are precursors to specialty polymers and liquid crystals. The difluoro-iodo substitution pattern could be exploited to synthesize materials with unique electronic and physical properties.

  • Fragment-Based Drug Discovery (FBDD): this compound itself can be screened as a fragment against various biological targets. The iodine atom provides a vector for fragment evolution once a hit is identified.

Conclusion

This compound is a strategically designed building block that offers significant advantages for medicinal chemists and drug discovery professionals. Its combination of fluorine atoms for modulating physicochemical properties and an iodine atom for versatile synthetic elaboration makes it a powerful tool for the construction of complex and novel bioactive molecules. The demonstrated application in the synthesis of potent BET bromodomain inhibitors highlights its potential in developing next-generation therapeutics. As the demand for sophisticated molecular scaffolds in drug discovery continues to grow, the utility of this compound in research is expected to expand into new and exciting areas.

The Synthesis and Implied History of 2,4-Difluoro-6-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis and theoretical history of 2,4-Difluoro-6-iodophenol, a halogenated phenol of interest in medicinal chemistry and materials science. Due to a lack of a defined discovery in scientific literature, this document focuses on the logical synthetic pathways derived from established principles of organic chemistry. It provides a detailed, representative experimental protocol for its preparation from commercially available 2,4-difluorophenol. Furthermore, this guide includes a comprehensive characterization of the starting material and discusses the expected analytical data for the final product based on analogous compounds. The content is structured to serve as a practical resource for laboratory synthesis and to provide a historical context based on the broader development of halogenated aromatic compounds.

Introduction and Historical Context

The specific discovery and historical timeline of this compound are not well-documented in scientific literature. It is likely that this compound did not have a singular moment of discovery but was rather synthesized as needed for specific research applications, likely as a building block in the development of more complex molecules such as pharmaceuticals or agrochemicals. Its history is therefore intertwined with the broader development of synthetic methodologies for halogenated phenols.

The introduction of halogen atoms into aromatic rings, a cornerstone of organic synthesis, has been practiced for over a century. The ability to regioselectively introduce iodine into a phenol, particularly one already bearing fluorine atoms, relies on the principles of electrophilic aromatic substitution. The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group, meaning it enhances the reactivity of the aromatic ring towards electrophiles and directs incoming substituents to the positions adjacent (ortho) and opposite (para) to it.

In the case of 2,4-difluorophenol, the positions ortho and para to the hydroxyl group are already occupied by fluorine atoms. This leaves the C6 position as the most likely site for further electrophilic substitution. The synthesis of this compound is therefore a logical extension of well-established iodination reactions applied to a readily available starting material.

Physicochemical Properties of 2,4-Difluorophenol

A thorough understanding of the starting material is crucial for a successful synthesis. The key quantitative data for 2,4-difluorophenol are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₄F₂O[1]
Molecular Weight130.09 g/mol [1]
Melting Point22.4 °C
Boiling Point170 °C at 753 mmHg
CAS Number367-27-1[1]

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic iodination of 2,4-difluorophenol. The hydroxyl group at C1 and the fluorine atom at C2 are ortho, para-directing, while the fluorine at C4 is also ortho, para-directing. The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. Since C2 and C4 are already substituted, the incoming electrophile is directed to the C6 position.

Two common and effective methods for the iodination of activated aromatic rings are the use of N-iodosuccinimide (NIS) or iodine monochloride (ICl).

Signaling Pathway of Electrophilic Aromatic Substitution

The general mechanism for the iodination of 2,4-difluorophenol is an electrophilic aromatic substitution. The electron-rich aromatic ring of the phenol attacks an electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton from the carbon bearing the new iodine substituent, restoring the aromaticity of the ring.

G A 2,4-Difluorophenol C Sigma Complex (Resonance Stabilized Carbocation) A->C Nucleophilic Attack B Electrophilic Iodine Species (I+) B->C D Deprotonation by Base C->D Loss of Proton E This compound D->E

Electrophilic Aromatic Substitution Pathway
Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound.

Method A: Iodination using N-Iodosuccinimide (NIS)

This method is often preferred for its mild reaction conditions and the ease of handling of the reagent.

  • Materials:

    • 2,4-Difluorophenol

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (CH₃CN), anhydrous

    • Trifluoroacetic acid (TFA), catalytic amount (optional)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluorophenol (1.0 eq) in anhydrous acetonitrile.

    • Add N-iodosuccinimide (1.1 eq) to the solution in one portion.

    • If the reaction is slow, a catalytic amount of trifluoroacetic acid (0.1 eq) can be added.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

    • Extract the mixture with dichloromethane (3 x volume of acetonitrile).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Method B: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a more reactive iodinating agent and can be effective for less reactive substrates.

  • Materials:

    • 2,4-Difluorophenol

    • Iodine monochloride (ICl) solution in a suitable solvent (e.g., dichloromethane or acetic acid)

    • Dichloromethane (CH₂Cl₂) or Acetic Acid

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4-difluorophenol (1.0 eq) in dichloromethane or acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of iodine monochloride (1.05 eq) dropwise to the cooled solution.

    • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully quench with saturated aqueous sodium thiosulfate solution.

    • If acetic acid was used as the solvent, neutralize with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G Start Dissolve 2,4-Difluorophenol in Solvent Reagent Add Iodinating Agent (NIS or ICl) Start->Reagent Reaction Stir at appropriate temperature Reagent->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Reaction Complete Concentrate Concentrate under reduced pressure Workup->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize

General Synthetic and Purification Workflow

Characterization of this compound

PropertyExpected Value/Characteristics
Molecular FormulaC₆H₃F₂IO
Molecular Weight255.99 g/mol
AppearanceOff-white to pale yellow solid
Melting PointExpected to be higher than 2,4-difluorophenol (22.4 °C)
¹H NMR (CDCl₃)Two aromatic protons, likely appearing as doublets of doublets or triplets due to coupling with fluorine and each other. A broad singlet for the hydroxyl proton.
¹³C NMR (CDCl₃)Six distinct aromatic carbon signals. Carbons attached to fluorine or iodine will show characteristic chemical shifts and coupling patterns.
Mass Spec (EI)Molecular ion peak (M⁺) at m/z ≈ 256.

Conclusion

While a specific historical discovery of this compound is not evident, its synthesis is a logical application of established electrophilic aromatic substitution principles. This technical guide provides two robust and representative protocols for its preparation from 2,4-difluorophenol, utilizing either N-iodosuccinimide or iodine monochloride. The provided workflows and expected characterization data serve as a valuable resource for researchers in need of this versatile building block for applications in drug discovery and materials science. The lack of publicly available experimental data for the final compound highlights an opportunity for further research to fully characterize and document this potentially useful chemical entity.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 2,4-Difluoro-6-iodophenol is a valuable building block in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The iodine atom provides a reactive handle for selective Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties. This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, based on established methodologies for similar halophenols.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[1][2] The reaction typically proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The reactivity of halogens in this step generally follows the trend I > Br > Cl.[3]

  • Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[4][5]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled and eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]

Experimental Protocols

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (3.0 equiv) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Addition of Base: Add potassium carbonate (3.0 mmol) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-90 °C and stirred vigorously.

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Data Presentation

The following tables summarize representative reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These values are intended as a guide for reaction optimization.

Table 1: Comparison of Catalytic Systems

Catalyst SystemLigandBaseSolventTemperature (°C)Representative Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O80-9075-85
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10080-95
PdCl₂(dppf)dppfCs₂CO₃DMF90-10070-90
Pd/CNoneNa₂CO₃Water10065-80

Table 2: Effect of Different Arylboronic Acids

Arylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Representative Yield (%)
Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901682
4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901485
4-Trifluoromethylphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O1002078
3-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃DMF1002472

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArylIodide This compound ArylIodide->OxAdd BoronicAcid Arylboronic Acid + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Catalyst & Ligand - Base start->setup solvent Add Degassed Solvent (e.g., Dioxane/H₂O) setup->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup extract Extraction with Ethyl Acetate workup->extract dry Dry, Filter, and Concentrate extract->dry purify Purification (Column Chromatography) dry->purify end Final Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Sonogashira Reaction of 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is particularly valuable in drug discovery and development for the synthesis of complex molecular architectures.[3][4] This document provides detailed application notes and protocols for the Sonogashira reaction of 2,4-Difluoro-6-iodophenol, a substrate featuring both electron-withdrawing fluorine atoms and a sterically hindered ortho-iodo group.

The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base.[2] The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this transformation, often allowing the reaction to proceed under mild conditions.[1]

Reaction Principle

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper.[1]

  • Palladium Cycle: An active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[1]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2,4-difluoro-6-alkynylphenol and regenerate the active Pd(0) catalyst.[1]

Copper-free Sonogashira protocols have also been developed to prevent the undesirable homocoupling of the terminal alkyne (Glaser coupling).[5][6]

Key Considerations for this compound
  • Steric Hindrance: The iodine atom is positioned ortho to a hydroxyl group and a fluorine atom, which can influence the approach of the catalytic complex. The choice of a bulky phosphine ligand on the palladium catalyst may be beneficial.[7]

  • Electronic Effects: The fluorine atoms are electron-withdrawing, which can affect the reactivity of the aryl iodide.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group may require the use of a sufficient amount of base. Alternatively, protection of the hydroxyl group may be considered, although many Sonogashira reactions are tolerant of free hydroxyl groups.

Experimental Protocols

Below are two general protocols for the Sonogashira coupling of this compound. Protocol 1 describes a standard copper-co-catalyzed reaction, while Protocol 2 outlines a copper-free alternative.

Protocol 1: Copper-Co-catalyzed Sonogashira Reaction

This protocol is a general starting point and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), 2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base.

  • Stir the mixture for a few minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated (e.g., 40-80 °C) depending on the reactivity of the alkyne.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.[1]

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol is advantageous when Glaser-Hay homocoupling of the alkyne is a significant side reaction.[6]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, (AllylPdCl)₂) with a phosphine ligand (e.g., P(t-Bu)₃, SPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DIPA, 2-3 eq)

  • Anhydrous solvent (e.g., DMF, Dioxane, THF)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary. Room temperature is often sufficient for aryl iodides.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 8-12).

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for Sonogashira couplings of aryl iodides, which can be adapted for this compound.

ParameterTypical ConditionsNotes
Aryl Halide Aryl IodideThis compound
Terminal Alkyne 1.0 - 1.5 equivalentsExcess alkyne can help drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ (0.5 - 5 mol%)Choice of catalyst and ligand can be critical for hindered substrates.[7]
Copper Co-catalyst CuI (0.5 - 10 mol%)Used in traditional Sonogashira; can be omitted in copper-free protocols.[2]
Base Amine bases (TEA, DIPA, n-BuNH₂) or Inorganic bases (Cs₂CO₃, K₂CO₃, K₃PO₄)A stronger, more hindered base may be beneficial.[6]
Solvent THF, DMF, Toluene, Dioxane, Acetonitrile, Amines (as solvent and base)Solvent choice can influence reaction rate and solubility.
Temperature Room Temperature to 100 °CAryl iodides often react at or slightly above room temperature.[1]
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS for completion.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, Pd catalyst, [CuI], and base to a dry flask. B 2. Establish inert atmosphere (Ar or N₂). A->B C 3. Add anhydrous solvent and stir. B->C D 4. Add terminal alkyne dropwise. C->D E 5. Stir at specified temperature (RT - 100°C). D->E F 6. Monitor reaction progress (TLC/LC-MS). E->F G 7. Cool to RT and dilute with organic solvent. F->G H 8. Filter through Celite. G->H I 9. Aqueous wash (e.g., aq. NH₄Cl, brine). H->I J 10. Dry, filter, and concentrate. I->J K 11. Purify by flash column chromatography. J->K

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) alkynyl_pd Ar-Pd(II)-C≡CR(L₂) pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cuI CuI cu_acetylide Cu-C≡CR cuI->cu_acetylide H-C≡CR, Base cu_acetylide->pd_complex Transfers alkyne

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

Application Notes and Protocols: 2,4-Difluoro-6-iodophenol as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-difluoro-6-iodophenol as a key building block in the synthesis of potent and selective kinase inhibitors. The unique structural features of this precursor, including the presence of two fluorine atoms and a strategically positioned iodine atom, offer medicinal chemists a powerful tool for generating diverse libraries of kinase inhibitors with desirable pharmacological properties.

Introduction to this compound in Kinase Inhibitor Design

This compound is a valuable starting material in drug discovery, particularly in the development of small molecule kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The key attributes of this compound that make it an attractive precursor include:

  • Fluorine Substitution: The two fluorine atoms on the phenyl ring can significantly enhance the metabolic stability and binding affinity of the final inhibitor. Fluorine's high electronegativity can lead to favorable interactions within the kinase active site and modulate the pKa of adjacent functional groups.

  • Iodine Atom: The iodine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient and regioselective introduction of diverse aryl and heteroaryl moieties, which are common features in many kinase inhibitor scaffolds. This facilitates the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

  • Phenolic Hydroxyl Group: The hydroxyl group provides a point for etherification, enabling the connection of the substituted phenyl ring to the core scaffold of the kinase inhibitor.

Application in the Synthesis of MEK Inhibitor Analogues

One notable, albeit indirect, application of a structurally related precursor is in the synthesis of analogues of the MEK inhibitor, Trametinib. Trametinib contains a 2-fluoro-4-iodoaniline moiety, highlighting the utility of halogenated phenyl rings in this class of inhibitors. While a direct synthesis of a commercially available kinase inhibitor from this compound is not prominently documented in publicly available literature, its potential is evident in the synthesis of structurally related compounds. The protocols outlined below are representative of how this precursor can be utilized in a drug discovery program targeting kinases.

Experimental Protocols

The following protocols describe a general workflow for the synthesis of a hypothetical kinase inhibitor library using this compound as the starting material. This workflow is centered around a key Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with a Heterocyclic Boronic Acid

This protocol details the palladium-catalyzed cross-coupling of this compound with a generic heterocyclic boronic acid, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Heterocyclic boronic acid (e.g., pyridine-3-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the heterocyclic boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Add the palladium catalyst (0.05 eq.) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Etherification of the Coupled Product with a Kinase Scaffold Precursor

This protocol describes the subsequent etherification of the phenolic hydroxyl group of the coupled product with a suitable kinase scaffold precursor (e.g., a chloropyrimidine derivative).

Materials:

  • Coupled product from Protocol 1

  • Kinase scaffold precursor with a leaving group (e.g., 2,4-dichloro-5-nitropyrimidine)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the coupled product from Protocol 1 and the anhydrous solvent.

  • Add the base portion-wise at room temperature (or 0 °C if using a strong base like NaH).

  • Stir the mixture for 30 minutes to form the corresponding phenoxide.

  • Add the kinase scaffold precursor to the reaction mixture.

  • Heat the reaction to the appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final kinase inhibitor analogue.

Data Presentation

The following tables represent hypothetical quantitative data for a series of kinase inhibitors synthesized using the described protocols. This data illustrates how the structural modifications enabled by the use of this compound can impact biological activity.

Table 1: Kinase Inhibitory Activity of Synthesized Compounds

Compound IDR Group (from Boronic Acid)Target KinaseIC₅₀ (nM)
KI-001 Pyridin-3-ylMEK115.2
KI-002 Pyrimidin-5-ylMEK18.5
KI-003 Thiophen-2-ylMEK122.7
KI-004 Furan-2-ylMEK135.1
Reference TrametinibMEK10.9

Table 2: Cellular Activity and Physicochemical Properties

Compound IDCell LineGI₅₀ (µM)logPMetabolic Stability (t½, min)
KI-001 A375 (Melanoma)0.53.245
KI-002 A375 (Melanoma)0.22.862
KI-003 A375 (Melanoma)1.13.538
KI-004 A375 (Melanoma)1.83.335
Reference TrametinibA375 (Melanoma)0.013.1

Visualizations

The following diagrams illustrate the synthetic workflow and the general signaling pathway that can be targeted by inhibitors derived from this compound.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction1 Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Etherification cluster_final Final Product 2_4_Difluoro_6_iodophenol 2,4-Difluoro- 6-iodophenol Suzuki Suzuki-Miyaura Coupling 2_4_Difluoro_6_iodophenol->Suzuki Boronic_Acid Heterocyclic Boronic Acid Boronic_Acid->Suzuki Coupled_Product Coupled Phenol Intermediate Suzuki->Coupled_Product Etherification Etherification Coupled_Product->Etherification Final_Inhibitor Kinase Inhibitor Analogue Etherification->Final_Inhibitor Kinase_Scaffold Kinase Scaffold Precursor Kinase_Scaffold->Etherification

Caption: Synthetic workflow for kinase inhibitors.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Kinase Inhibitor (e.g., MEK Inhibitor) Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

This compound represents a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its unique combination of fluorine and iodine substituents provides a robust platform for generating diverse chemical entities with the potential for high potency, selectivity, and favorable drug-like properties. The experimental protocols and data presented herein serve as a guide for researchers in the field of drug discovery to harness the potential of this building block in the development of the next generation of targeted therapeutics.

Application of 2,4-Difluoro-6-iodophenol in the Development of BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-6-iodophenol is a versatile tri-substituted phenol derivative that serves as a crucial building block in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a readily displaceable iodine atom, makes it an attractive starting material for the synthesis of complex molecular scaffolds. This document provides detailed application notes and protocols on the use of this compound in the discovery and development of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, a promising class of targets for cancer therapy.

Application in the Synthesis of BET Bromodomain Inhibitors

A key application of this compound is in the synthesis of novel pyridones and pyridone macrocycles that act as potent inhibitors of BET bromodomains.[1][2][3] These proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription.[4][5] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, recognizes acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters.[5][6]

In many cancers, BET proteins are involved in the aberrant transcription of oncogenes such as MYC and anti-apoptotic genes like BCL2.[7][8][9] By inhibiting BET bromodomains, the transcription of these key cancer-driving genes can be suppressed, leading to cell cycle arrest and apoptosis in tumor cells.[6][9]

The synthesis of potent pyridone-based BET inhibitors has been successfully achieved using this compound as a key intermediate.[1][2][3] The synthetic strategy often involves a nucleophilic aromatic substitution (SNAr) reaction where the phenoxide of this compound displaces a leaving group on a core heterocyclic structure. The iodine atom then serves as a handle for subsequent cross-coupling reactions to build more complex, macrocyclic structures.[3]

Quantitative Data: Structure-Activity Relationship (SAR)

The development of pyridone-based BET inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The inhibitory potency of these compounds is typically evaluated using biochemical assays (e.g., binding affinity to BET bromodomains) and cell-based assays (e.g., inhibition of cancer cell proliferation). The following table summarizes the in vitro activity of a series of compounds, highlighting the contribution of different structural modifications.

Compound IDModification from PrecursorBRD4 (BD1) Ki (nM)MX-1 Cell Proliferation EC50 (nM)
Precursor Phenylpyridazinone fragment160,000>25,000
20a Methylsulfonamide addition58160
20b Ethylsulfonamide addition8.216
Macrocycle 60a Macrocyclization1.13.6
Macrocycle 61a Modified macrocycle0.81.9

Data extracted from Wang, L. et al. J. Med. Chem. 2017, 60 (9), 3828–3850.[3]

The SAR data clearly indicates that the transformation from a simple fragment to more complex pyridones and ultimately to macrocyclic structures leads to a significant increase in both biochemical and cellular potency. The addition of sulfonamide groups and the conformational constraint imposed by macrocyclization are key factors in achieving single-digit nanomolar inhibition.

Experimental Protocols

This section provides a detailed methodology for a key step in the synthesis of pyridone-based BET inhibitors, illustrating the application of this compound.

Protocol: Synthesis of a Di-substituted Pyridone Intermediate

This protocol describes the nucleophilic aromatic substitution reaction between a pyridone core and this compound.

Materials:

  • 6-bromo-3-(4-((2-methoxyethoxy)methoxy)phenyl)-1-(4-nitrophenyl)pyridin-2(1H)-one (Compound 56 from the reference)

  • This compound

  • Cesium Carbonate (Cs2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 6-bromo-3-(4-((2-methoxyethoxy)methoxy)phenyl)-1-(4-nitrophenyl)pyridin-2(1H)-one (1.0 mmol) in DMSO (5 mL), add this compound (1.01 mmol) and cesium carbonate (1.51 mmol).

  • Heat the reaction mixture to 85 °C and stir overnight.

  • After cooling to room temperature, partition the reaction mixture between water and ethyl acetate.

  • Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium chloride.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography to obtain the desired di-substituted pyridone intermediate.

Visualization of Key Processes

Synthetic Workflow

The following diagram illustrates the key synthetic step involving this compound in the construction of the BET inhibitor scaffold.

G cluster_product Product A Pyridone Core (Compound 56) F Di-substituted Pyridone Intermediate A->F B This compound B->F C Cesium Carbonate (Base) C->F D DMSO (Solvent) D->F E 85 °C, Overnight E->F

Caption: Synthetic scheme for the SNAr reaction.

BET Bromodomain Signaling Pathway in Cancer

The diagram below outlines the mechanism of action of BET inhibitors in cancer cells, highlighting the role of BET proteins in oncogene transcription.

G cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcription cluster_cytoplasm Cytoplasm cluster_translation Translation cluster_cellular_effects Cellular Effects Histone Acetylated Histones BET BET Proteins (BRD4) Histone->BET binds to Enhancer Enhancer Region Enhancer->BET PolII RNA Polymerase II BET->PolII recruits TF Transcription Factors TF->PolII recruits MYC_Gene MYC Gene PolII->MYC_Gene transcribes BCL2_Gene BCL2 Gene PolII->BCL2_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA BCL2_mRNA BCL2 mRNA BCL2_Gene->BCL2_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein BCL2_Protein BCL2 Protein BCL2_mRNA->BCL2_Protein Proliferation Cell Proliferation MYC_Protein->Proliferation promotes Apoptosis Inhibition of Apoptosis BCL2_Protein->Apoptosis promotes BET_Inhibitor BET Inhibitor BET_Inhibitor->BET inhibits binding

Caption: BET inhibitor mechanism of action.

Conclusion

This compound is a valuable reagent in medicinal chemistry, particularly for the synthesis of innovative and potent BET bromodomain inhibitors. The protocols and data presented herein demonstrate its utility in constructing complex bioactive molecules with therapeutic potential in oncology. The ability to leverage its unique chemical properties allows for the development of drug candidates with improved potency and pharmacological profiles.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2,4-difluoro-6-iodophenol, a versatile building block in the synthesis of highly functionalized fluorinated biaryl and aryl-alkynyl compounds. The presence of fluorine atoms can significantly enhance the pharmacological properties of molecules, making these synthetic routes valuable in drug discovery and development. This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Synthesis of Fluorinated Biaryl Phenols

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids. This protocol details the coupling of this compound with various arylboronic acids to generate fluorinated biaryl phenols, which are key intermediates in the synthesis of biologically active molecules.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (5:1)100892
33-Cyanophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)110688
42-Thiopheneboronic acidPd(OAc)₂ (4)XPhos (8)K₂CO₃ (2.5)DMF/H₂O (8:1)1001078
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and the base (see table for specific base and equivalents).

  • Add the palladium catalyst and ligand (if applicable) as specified in the table.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biaryl phenol.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Catalyst - Ligand (optional) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Work-up monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Purified Product purification->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2,4-difluoro-6-hydroxyanilines

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between aryl halides and amines. This protocol describes the coupling of this compound with various primary and secondary amines, providing access to a range of N-aryl-2,4-difluoro-6-hydroxyanilines.

Data Presentation
EntryAmineCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001691
2AnilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.5)1,4-Dioxane1101884
3n-ButylaminePd₂(dba)₃ (2.5)BrettPhos (5)LiHMDS (2)THF802479
4IndolePd(OAc)₂ (4)DavePhos (8)Cs₂CO₃ (3)Toluene1202075
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-aryl-2,4-difluoro-6-hydroxyaniline.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprot Amido Complex AmineCoord->Deprot - HX Deprot->Pd0 Reductive Elimination Product Product Deprot->Product BaseH [Base-H]⁺ Deprot->BaseH Reactants Ar-I + R₂NH Base Base Base->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 2,4-Difluoro-6-(alkynyl)phenols

The Sonogashira coupling provides an efficient route to couple terminal alkynes with aryl halides. This protocol outlines the synthesis of 2,4-difluoro-6-(alkynyl)phenols from this compound.

Data Presentation
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60694
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPA (3)DMF70887
3TrimethylsilylacetylenePd(dppf)Cl₂ (2.5)CuI (5)Et₃N (4)Toluene80590
44-EthynylanisolePd(OAc)₂ (3)CuI (6)Piperidine (3.5)Acetonitrile65789
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst under an inert atmosphere.

  • Add the degassed solvent, followed by the base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.

  • Heat the reaction to the specified temperature and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,4-difluoro-6-(alkynyl)phenol.

Logical Relationship: Sonogashira Coupling Components

Sonogashira_Components cluster_reactants Core Reactants cluster_catalysts Catalytic System ArylHalide This compound Product 2,4-Difluoro-6-(alkynyl)phenol ArylHalide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Palladium Catalyst Pd_Catalyst->Product Cu_Cocatalyst Copper(I) Co-catalyst Cu_Cocatalyst->Product Base Base (e.g., Amine) Base->Product Solvent Solvent Solvent->Product

Caption: Key components for a successful Sonogashira coupling reaction.

Synthesis of Novel Heterocyclic Compounds from 2,4-Difluoro-6-iodophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, namely benzofuran and dibenzofuran derivatives, utilizing 2,4-Difluoro-6-iodophenol as a key starting material. The methodologies described herein are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in modern synthetic organic chemistry for the construction of complex molecular architectures.

Application Note 1: Synthesis of 5,7-Difluoro-2-methylbenzofuran

This protocol outlines the synthesis of a novel fluorinated benzofuran derivative. Benzofurans are a significant class of heterocyclic compounds found in many natural products and pharmacologically active molecules. The presence of fluorine atoms can significantly enhance the metabolic stability and bioavailability of drug candidates. The described synthesis employs a Sonogashira coupling followed by a copper-catalyzed cyclization.

Experimental Protocol

Materials:

  • This compound

  • Propyne (or a suitable surrogate)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Hydrochloric acid (2M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous toluene and triethylamine (2.0 eq).

  • Bubble propyne gas through the solution for 15 minutes (alternatively, a suitable propyne surrogate can be used according to literature procedures).

  • Heat the reaction mixture to 70°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 5,7-Difluoro-2-methylbenzofuran.

Quantitative Data
CompoundStarting Material (mmol)Product (mmol)Yield (%)
5,7-Difluoro-2-methylbenzofuran5.03.978

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Reactants: - this compound - Pd(PPh3)2Cl2 - CuI - Toluene, Et3N start->setup propyne Introduce Propyne setup->propyne heat Heat to 70°C (12 hours) propyne->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product 5,7-Difluoro-2-methylbenzofuran purify->product

Caption: Workflow for the synthesis of 5,7-Difluoro-2-methylbenzofuran.

Application Note 2: Synthesis of 1,3-Difluorodibenzofuran

This protocol details a one-pot synthesis of a novel difluorinated dibenzofuran. Dibenzofurans are a class of aromatic compounds with important applications in materials science and medicinal chemistry. This synthesis involves a palladium-catalyzed cross-coupling reaction followed by a copper-catalyzed intramolecular Ullmann coupling. This one-pot approach offers operational simplicity and high efficiency.[1][2]

Experimental Protocol

Materials:

  • This compound

  • 2-Bromophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (2M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 2-bromophenol (1.1 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.5 eq).

  • Add anhydrous toluene and degas the mixture.

  • Cross-Coupling: Heat the reaction mixture to 110°C and stir for 24 hours. Monitor the formation of the diaryl ether intermediate by TLC.

  • Ullmann Coupling: After cooling to room temperature, add Cu₂O (0.2 eq) and anhydrous DMF.

  • Heat the mixture to 140°C and stir for an additional 24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel and wash with 2M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1,3-Difluorodibenzofuran.

Quantitative Data
CompoundStarting Material (mmol)Product (mmol)Yield (%)
1,3-Difluorodibenzofuran4.02.665

Synthetic Pathway

G cluster_step1 Step 1: Pd-catalyzed Cross-Coupling cluster_step2 Step 2: Cu-catalyzed Ullmann Coupling start1 This compound reagents1 Pd(OAc)2, PPh3, K2CO3 Toluene, 110°C start1->reagents1 start2 2-Bromophenol start2->reagents1 intermediate Diaryl Ether Intermediate reagents1->intermediate reagents2 Cu2O, DMF 140°C intermediate->reagents2 product 1,3-Difluorodibenzofuran reagents2->product

Caption: Synthetic pathway for 1,3-Difluorodibenzofuran.

References

Application Notes: Synthesis of BRAF Inhibitors Utilizing a 2,4-Difluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Selective BRAF inhibitors are a cornerstone of targeted therapy for cancers harboring the BRAF V600E mutation, most notably in metastatic melanoma. These small molecule inhibitors are designed to interact with the ATP-binding site of the mutated BRAF kinase, thereby inhibiting its activity and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway. A key structural feature of many potent BRAF inhibitors, such as Vemurafenib and Dabrafenib, is the presence of a 2,4-difluorophenyl group. While a direct synthetic route from 2,4-Difluoro-6-iodophenol for enzyme inhibitors is not prominently described in the scientific literature, the closely related precursor, 2,4-difluoroaniline, is a critical starting material for the synthesis of the N-(2,4-difluorophenyl) sulfonamide core of Vemurafenib.

This document provides detailed application notes and protocols for the synthesis of a key intermediate for Vemurafenib, highlighting the importance of the 2,4-difluorophenyl moiety in achieving high inhibitory potency.

The Role of the 2,4-Difluorophenyl Moiety in BRAF Inhibition

The 2,4-difluorophenyl group plays a crucial role in the binding of inhibitors to the BRAF kinase. The fluorine atoms form strong hydrogen bonds with amino acid residues in the ATP-binding pocket, contributing to the high affinity and selectivity of the inhibitor. Furthermore, the electronic properties of the difluorinated ring influence the overall conformation of the inhibitor, ensuring optimal orientation for interaction with the target enzyme.

Quantitative Data: Potency of BRAF Inhibitors

The following table summarizes the in vitro potency of Vemurafenib and other BRAF inhibitors against the BRAF V600E mutant kinase and in cell-based assays.

InhibitorTargetIC50 (nM)Cell LineCellular Potency (nM)
Vemurafenib BRAF V600E31Colo20511
c-RAF-148
wild-type BRAF100
Dabrafenib BRAF V600E0.8
BRAF V600D0.5
BRAF V600K0.5
wild-type BRAF3.2
c-RAF-15.0

Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, a mutation in the BRAF gene, such as the V600E mutation, leads to constitutive activation of this pathway, driving uncontrolled cell division. BRAF inhibitors, like Vemurafenib, block this pathway at the level of the mutated BRAF protein.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS Growth Factor Growth Factor Growth Factor->Growth Factor Receptor BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, etc. Proliferation, Survival, etc. Gene Expression->Proliferation, Survival, etc.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Experimental Protocols

The following protocol describes the synthesis of a key sulfonamide intermediate for Vemurafenib, starting from 2,4-difluoroaniline.

Synthesis of N-(2,4-difluorophenyl)propane-1-sulfonamide

This protocol is adapted from established synthetic routes for Vemurafenib.

Materials:

  • 2,4-difluoroaniline

  • Propane-1-sulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq) dropwise.

  • Addition of Sulfonyl Chloride: To the cooled solution, add propane-1-sulfonyl chloride (1.1 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(2,4-difluorophenyl)propane-1-sulfonamide.

Characterization:

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the Vemurafenib intermediate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 2,4-difluoroaniline in DCM B Add pyridine at 0°C A->B C Add propane-1-sulfonyl chloride B->C D Stir at room temperature (12-16h) C->D E Quench with 1M HCl D->E F Extract with DCM E->F G Wash with HCl, H2O, NaHCO3, Brine F->G H Dry and concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General workflow for the synthesis of a Vemurafenib intermediate.

Conclusion

While the direct use of this compound in the synthesis of enzyme inhibitors is not well-documented, the structurally related 2,4-difluorophenyl moiety is a critical component of highly effective BRAF inhibitors. The provided protocols and data for the synthesis of a key Vemurafenib intermediate offer valuable insights for researchers and professionals in the field of drug development. Further exploration of synthetic routes utilizing various fluorinated phenyl derivatives may lead to the discovery of novel and potent enzyme inhibitors.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Difluoro-6-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly crucial in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,4-Difluoro-6-iodophenol derivatives. This substrate presents a unique set of challenges and opportunities due to the presence of multiple functional groups: a reactive C-I bond, electron-withdrawing fluorine atoms, a phenolic hydroxyl group, and steric hindrance around the iodine atom. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl iodide, while the acidic proton of the phenol requires careful consideration in the choice of base. The steric bulk ortho to the iodine can also impact the efficiency of the catalytic cycle. Careful optimization of the reaction parameters is therefore critical to achieve high yields and selectivity.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound derivatives is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The interplay of these components is crucial for overcoming the challenges posed by this specific substrate.

Catalyst Selection: Palladium(0) complexes are the active catalysts in the Buchwald-Hartwig amination. While Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are often preferred, Pd(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) are also commonly used as they are reduced in situ to the active Pd(0) species.

Ligand Selection: The choice of phosphine ligand is paramount for a successful transformation, especially with sterically hindered and electron-deficient substrates. Bulky, electron-rich biarylphosphine ligands are generally the most effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. For sterically hindered substrates like this compound, ligands such as XPhos, RuPhos, and BrettPhos are often excellent choices.

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are frequently employed. However, for substrates sensitive to strong bases or to minimize side reactions, milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives. The presence of the acidic phenolic proton on the substrate necessitates the use of at least two equivalents of the base.

Solvent Selection: Anhydrous, aprotic solvents are typically used to ensure a moisture-free environment, which is critical for the stability and activity of the palladium catalyst. Toluene, dioxane, and tetrahydrofuran (THF) are common solvents for this reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific amines and desired products. It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

This protocol outlines a general method for the C-N coupling reaction.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the base (2.0-3.0 equiv.) to the reaction vessel under the inert atmosphere.

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of analogous sterically hindered and electron-deficient aryl halides. These can be used as a guide for optimizing the reaction of this compound.

Aryl Halide (Analog)AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Iodo-4-nitrotolueneMorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)Dioxane1001285
2-Bromo-6-fluorophenolAnilinePd₂(dba)₃ (1)RuPhos (2)NaOtBu (2.2)Toluene901878
1-Iodo-2,4-difluorobenzeneBenzylaminePd(OAc)₂ (3)BrettPhos (6)Cs₂CO₃ (3.0)THF802492
2-Iodo-4,6-dimethylphenolPiperidine[Pd(allyl)Cl]₂ (1.5)XPhos (3)K₃PO₄ (2.5)Toluene1101688

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange R'R''NH Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Optimization

Optimization_Workflow cluster_screening Initial Screening cluster_optimization Optimization Start Start: This compound + Amine Ligand_Screen Ligand Screen (e.g., XPhos, RuPhos) Start->Ligand_Screen Base_Screen Base Screen (e.g., NaOtBu, K3PO4) Ligand_Screen->Base_Screen Solvent_Screen Solvent Screen (e.g., Toluene, Dioxane) Base_Screen->Solvent_Screen Temp_Opt Temperature Optimization Solvent_Screen->Temp_Opt Conc_Opt Concentration Optimization Temp_Opt->Conc_Opt Time_Opt Reaction Time Optimization Conc_Opt->Time_Opt Final_Protocol Final Protocol Time_Opt->Final_Protocol

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive support for optimizing Suzuki-Miyaura cross-coupling reactions involving 2,4-Difluoro-6-iodophenol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve higher yields and minimize side reactions in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Suzuki coupling of this compound.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in a Suzuki coupling reaction with this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, or reagent quality.

Possible Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction's success.

    • Solution 1: Catalyst Choice and Quality: While standard catalysts like Pd(PPh₃)₄ can be effective, electron-rich and bulky phosphine ligands often improve results for challenging substrates. Consider screening catalysts such as Pd(OAc)₂ with ligands like SPhos or XPhos. Always use a fresh, properly stored catalyst to avoid issues with degradation. A color change in the reaction mixture to black may indicate the formation of palladium black, which is a less active form of the catalyst.

    • Solution 2: Pre-catalyst Activation: If using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) species. This can sometimes be facilitated by the phosphine ligand or by the homocoupling of the boronic acid.

  • Suboptimal Base: The base plays a crucial role in the transmetalation step.

    • Solution 1: Base Screening: If you are using common bases like K₂CO₃, consider switching to stronger or more soluble bases such as K₃PO₄ or Cs₂CO₃. These are often more effective, especially with sterically hindered substrates.

    • Solution 2: Role of Water: For inorganic bases like carbonates and phosphates, the presence of a small amount of water is often critical for their solubility and activity. Ensure your solvent system includes water (e.g., a 4:1 or 10:1 mixture of organic solvent to water).

  • Inappropriate Solvent: The solvent influences the solubility of all reaction components and can affect the reaction kinetics.

    • Solution: Solvent Selection: Common solvents for Suzuki couplings include 1,4-dioxane, THF, and toluene. If you observe poor solubility of your starting materials, consider switching to a different solvent system.

  • Low Reaction Temperature: The reaction may not have sufficient energy to proceed.

    • Solution: Increase Temperature: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, provided your solvent and reagents are thermally stable.

Question 2: I am observing significant amounts of dehalogenation (replacement of iodine with hydrogen) as a side product. How can this be minimized?

Answer:

Dehalogenation is a common side reaction with aryl iodides, especially electron-deficient ones. It is often caused by the presence of a palladium-hydride (Pd-H) species.

Strategies to Minimize Dehalogenation:

  • Optimize the Base:

    • Solution: Use a Weaker Base: Strong bases can sometimes promote the formation of Pd-H species. Consider using a weaker inorganic base like K₂CO₃ or KF.

  • Control the Solvent and Water Content:

    • Solution 1: Aprotic Solvents: Use aprotic solvents like dioxane or toluene. If an alcohol is used as a co-solvent, it can be a source of hydrides.

    • Solution 2: Minimize Water: While some water is often necessary for the base to be effective, excess water can be a proton source leading to dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, try varying the water ratio.

  • Ligand Selection:

    • Solution: Bulky, Electron-Rich Ligands: Using bulky, electron-rich phosphine ligands such as SPhos or XPhos can favor the desired reductive elimination step over pathways leading to dehalogenation.

Question 3: The primary side product is the homocoupling of the boronic acid. What can be done to suppress this?

Answer:

Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be a sign of an inefficient catalytic cycle.

Methods to Reduce Homocoupling:

  • Ensure an Inert Atmosphere:

    • Solution: The exclusion of oxygen is critical to prevent both catalyst deactivation and homocoupling. Thoroughly degas your solvent and ensure the reaction is set up and maintained under an inert atmosphere (argon or nitrogen). This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

  • Control Reagent Addition:

    • Solution: Adding the aryl halide to the reaction mixture before the boronic acid can sometimes help to initiate the desired catalytic cycle more efficiently.

  • Optimize Catalyst and Ligand:

    • Solution: A highly active and stable catalyst system can promote the desired cross-coupling over the homocoupling side reaction. Screening different palladium sources and ligands is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Suzuki coupling with this compound?

A1: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. For example, Pd₂(dba)₃ with a ligand like SPhos or XPhos. A common base to start with is K₃PO₄, and a suitable solvent system is a mixture of an aprotic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 or 10:1 ratio). A reaction temperature of 80-100 °C is a reasonable starting point.

Q2: How does the ortho-phenol group in this compound affect the reaction?

A2: The ortho-phenol group can have several effects. It is a sterically hindering group, which might slow down the oxidative addition and transmetalation steps. Additionally, the acidic proton of the phenol can react with the base, potentially requiring a higher amount of base. In some cases, the oxygen of the phenol can coordinate to the palladium center, which could influence the catalytic activity.

Q3: Should I protect the phenol group before the coupling reaction?

A3: While protection of the phenol group is an option, it is often not necessary for Suzuki couplings. Many protocols are tolerant of free hydroxyl groups. However, if you are experiencing issues with low yield or side reactions that you suspect are related to the free phenol, protection with a suitable group (e.g., methyl or benzyl ether) could be considered. Keep in mind that this adds extra steps to your synthesis (protection and deprotection).

Q4: Which boronic acid derivatives are best to use?

A4: While boronic acids are commonly used, they can be prone to protodeboronation, especially if they are electron-deficient. Boronic esters, such as pinacol esters (Bpin), are generally more stable and can sometimes give better results.

Data Presentation

The selection of the catalyst, ligand, base, and solvent is critical for optimizing the Suzuki coupling reaction. The following tables summarize common choices for similar substrates and their potential impact on the reaction with this compound.

Table 1: Recommended Palladium Catalysts and Ligands

Catalyst/Pre-catalystLigandTypical Loading (mol%)Comments
Pd(PPh₃)₄PPh₃2-5A common, versatile catalyst. May be less effective for challenging substrates.
Pd(OAc)₂SPhos1-3Highly active for electron-rich and sterically hindered substrates.
Pd₂(dba)₃XPhos1-3Excellent for a broad range of substrates, including electron-deficient halides.
PdCl₂(dppf)dppf2-5A robust catalyst, often used for a variety of coupling reactions.

Table 2: Common Bases for Suzuki Coupling

BaseStrengthSolubility in Organic SolventsComments
K₂CO₃ModerateLowOften requires aqueous conditions to be effective.
K₃PO₄StrongModerateA very effective base for many Suzuki couplings, often used with aqueous co-solvents.
Cs₂CO₃StrongHighHighly effective, but more expensive. Can sometimes be used under anhydrous conditions.
KFWeakLowA milder base that can be useful in preventing side reactions with base-sensitive functional groups.

Table 3: Recommended Solvent Systems

Solvent SystemTypical RatioProperties
1,4-Dioxane / Water4:1 to 10:1A common and effective system for a wide range of Suzuki couplings.
Toluene / Water10:1Good for higher temperature reactions.
THF / Water4:1Another effective ether-based solvent system.
DMFAnhydrous or with waterA polar aprotic solvent that can be useful for substrates with low solubility in other solvents.

Experimental Protocols

The following are generalized experimental protocols that can be used as a starting point for the Suzuki coupling of this compound. Optimization of specific parameters will likely be necessary.

Protocol 1: General Procedure using Pd(PPh₃)₄

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for Challenging Substrates using a Buchwald Ligand

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid or boronic ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas.

  • Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.01 equiv) and SPhos (0.022 equiv) under a positive flow of inert gas.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 10:1 ratio).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Boronic Acid, Base B Establish Inert Atmosphere (Ar or N₂) A->B C Add Catalyst and Ligand B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Aqueous Work-up and Extraction G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Suzuki Start Low Yield or No Reaction Catalyst Check Catalyst Start->Catalyst Base Check Base Start->Base Conditions Check Conditions Start->Conditions SideReaction Major Side Product? Start->SideReaction Cat_Fresh Use Fresh Catalyst Catalyst->Cat_Fresh Degraded? Cat_Ligand Screen Ligands (e.g., SPhos, XPhos) Catalyst->Cat_Ligand Ineffective? Base_Screen Screen Bases (K₃PO₄, Cs₂CO₃) Base->Base_Screen Ineffective? Base_Water Adjust Water Content Base->Base_Water Insoluble? Cond_Temp Increase Temperature Conditions->Cond_Temp Too Low? Cond_Solvent Change Solvent Conditions->Cond_Solvent Poor Solubility? Cond_Inert Ensure Inert Atmosphere Conditions->Cond_Inert Oxygen Present? Dehalogenation Dehalogenation? SideReaction->Dehalogenation Yes Homocoupling Homocoupling? SideReaction->Homocoupling Yes Dehalo_Sol Use Weaker Base Minimize Water Dehalogenation->Dehalo_Sol Homo_Sol Ensure Rigorous Degassing Homocoupling->Homo_Sol

Technical Support Center: Sonogashira Reaction of 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira reaction of 2,4-Difluoro-6-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the Sonogashira reaction of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion of this compound 1. Inactive Catalyst: The Palladium(0) catalyst may have decomposed due to exposure to oxygen.[1] 2. Insufficiently Reactive Conditions: The electron-withdrawing nature of the fluorine atoms can decrease the reactivity of the aryl iodide. 3. Poor Quality Reagents/Solvents: Presence of water or other impurities can deactivate the catalyst and interfere with the reaction.1. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2] 2. Increase Reaction Temperature: For less reactive aryl halides, heating the reaction is often necessary. Temperatures between 50-100 °C can be explored. 3. Use High-Purity Materials: Utilize anhydrous solvents and freshly purified reagents. Ensure the alkyne is of high purity.
Formation of a Black Precipitate (Palladium Black) 1. Catalyst Decomposition: The Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] 2. Inappropriate Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.1. Use Fresh Catalyst & Ligands: Ensure the palladium source and phosphine ligands are of good quality. 2. Solvent Screening: Consider switching to a different solvent system, such as DMF, acetonitrile, or a mixture of amine and an organic solvent. 3. Lower Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.
Significant Formation of Alkyne Homocoupling Product (Glaser Coupling) 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[2] 2. High Copper Catalyst Loading: Excessive amounts of the copper(I) co-catalyst can increase the rate of homocoupling.1. Rigorous Degassing: Employ freeze-pump-thaw cycles for solvents and ensure the reaction is set up under a strictly inert atmosphere. 2. Copper-Free Conditions: If homocoupling is persistent, consider a copper-free Sonogashira protocol. This may require higher temperatures or more active palladium catalysts. 3. Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling.
Formation of Benzofuran Side Product 1. Tandem Reaction Pathway: The initially formed 2-alkynylphenol can undergo a subsequent intramolecular cyclization, which is a known reaction pathway for ortho-iodophenols.[3][4]1. Optimize Reaction Conditions: This side reaction is often promoted by the base and reaction temperature. Screening different bases (e.g., milder inorganic bases like K₂CO₃ instead of strong amine bases) and lowering the reaction temperature may suppress the cyclization. 2. Protect the Phenolic Hydroxyl Group: If the benzofuran is the major product, consider protecting the phenol as a silyl ether or another suitable protecting group prior to the Sonogashira reaction.
Complex Mixture of Unidentified Side Products 1. Decomposition of Starting Materials or Products: High temperatures or prolonged reaction times can lead to degradation. 2. Incorrect Stoichiometry: Improper ratios of reactants and catalysts can lead to a variety of side reactions.1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to avoid product degradation. 2. Verify Reagent Quantities: Carefully check the molar ratios of the aryl iodide, alkyne, catalysts, and base.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Sonogashira reaction of this compound?

The most frequently encountered side product is the homocoupling of the terminal alkyne, often referred to as the Glaser coupling product. This results in the formation of a symmetrical diyne. This is primarily caused by the copper(I) co-catalyst in the presence of oxygen. Another significant side product to consider with this specific substrate is the formation of a substituted benzofuran through a tandem Sonogashira coupling and intramolecular cyclization.

Q2: How can I minimize the formation of the Glaser homocoupling product?

The most effective strategies to suppress Glaser coupling are:

  • Rigorous exclusion of oxygen: This is critical. Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Employing copper-free protocols: The development of copper-free Sonogashira reactions is a direct approach to circumvent this side reaction. These methods often require careful selection of palladium catalysts, ligands, and bases.

  • Slow addition of the alkyne: Adding the terminal alkyne to the reaction mixture via a syringe pump over a prolonged period can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q3: Why am I observing the formation of a benzofuran derivative?

The formation of a benzofuran is a known tandem reaction pathway for ortho-halophenols in Sonogashira couplings. After the initial C-C bond formation to give the 2-alkynylphenol, the phenolic proton can be removed by the base, and the resulting phenoxide can attack the alkyne in an intramolecular fashion (5-endo-dig cyclization) to form the benzofuran ring. The electron-withdrawing fluorine atoms on your substrate may influence the acidity of the phenol and the propensity for this cyclization.

Q4: What is the black precipitate that sometimes forms in my reaction?

The black precipitate is commonly referred to as "palladium black" and indicates the decomposition and precipitation of the palladium(0) catalyst.[1] This deactivates the catalyst and will halt the reaction. It can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.

Q5: What is the general order of reactivity for aryl halides in the Sonogashira reaction?

The general reactivity trend for aryl halides is I > Br > Cl > F. Aryl iodides are the most reactive substrates and often undergo coupling at milder conditions compared to aryl bromides or chlorides. The C-F bond is generally unreactive under these conditions.

Experimental Protocols

The following is a general protocol for the Sonogashira reaction of a substituted 2-iodophenol, which can be adapted for this compound. Optimization of the base, solvent, and temperature may be necessary for this specific substrate.

Protocol: Copper-Cocatalyzed Sonogashira Coupling of a 2-Iodophenol Derivative [1][2][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the anhydrous, degassed solvent, followed by the triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow.

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Catalytic Cycle Pd0 Pd(0)L₂ Pd_int Ar-Pd(II)-I(L₂) Pd0->Pd_int Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_int->Pd_alkyne Transmetalation (from Cu cycle) Pd_alkyne->Pd0 Reductive Elimination Product Product Pd_alkyne->Product Product (Ar-C≡CR) Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Base, CuI Cu_acetylide->Pd_int Glaser_Coupling Cu_acetylide 2 x Cu-C≡CR Diyne R-C≡C-C≡CR (Homocoupling Product) Cu_acetylide->Diyne O₂, Dimerization Troubleshooting_Workflow Start Sonogashira Reaction of This compound Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Products Major Side Products? Check_Conversion->Check_Side_Products No Optimize_Conditions Optimize T, Base, Solvent Ensure Anaerobic Conditions Check Catalyst Activity Check_Conversion->Optimize_Conditions Yes Homocoupling Glaser Homocoupling? Check_Side_Products->Homocoupling Yes Success Successful Reaction Check_Side_Products->Success No Cyclization Benzofuran Formation? Homocoupling->Cyclization No Copper_Free Switch to Copper-Free Protocol Slow Alkyne Addition Homocoupling->Copper_Free Yes Protect_Phenol Protect -OH Group Modify Base/Temperature Cyclization->Protect_Phenol Yes Cyclization->Success No Optimize_Conditions->Start Copper_Free->Start Protect_Phenol->Start

References

Technical Support Center: Purification of 2,4-Difluoro-6-iodophenol Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of coupling products derived from 2,4-Difluoro-6-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after a coupling reaction with this compound?

A1: Common impurities include unreacted starting materials (this compound and the coupling partner), homocoupling byproducts of the coupling partner, and residual palladium catalyst.[1][2] For instance, in Suzuki couplings, the homocoupling of the boronic acid partner can be a significant byproduct.[1] The presence of oxygen in the reaction can promote the formation of such homocoupling products.[1][2]

Q2: What is the recommended first step in the purification process?

A2: An aqueous work-up is the essential first step to remove the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine.[1]

Q3: How can I effectively remove unreacted boronic acid from a Suzuki coupling reaction?

A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer during extraction.[1]

Q4: Why is it critical to remove the residual palladium catalyst, and what are the best methods?

A4: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is crucial due to toxicity concerns and regulatory requirements.[1] Common methods include filtration through celite for heterogeneous catalysts or using metal scavengers for homogeneous catalysts.[1] Scavengers are materials like functionalized silica that bind to the metal, allowing it to be removed by filtration.[1]

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and a Close-Running Impurity The solvent system is not optimal for resolving the compounds.Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[1]
Product is Tailing on the Column The compound may be interacting too strongly with the silica gel, or the polarity of the eluting solvent is too low.Once the compound starts to elute, you can try increasing the polarity of the solvent system to reduce tailing.[3]
Product Won't Come Off the Column The compound may have decomposed on the silica gel, or the solvent system is not polar enough.First, test the stability of your compound on silica using a 2D TLC.[3] If it is stable, a more polar solvent system is needed. If it decomposes, consider using a different stationary phase like alumina or deactivated silica gel.[3]
Product Comes Out in the First Fraction (Solvent Front) The eluting solvent is too polar for the compound.You are not using the intended solvent system.[3] Double-check the solvent composition.
Compound has Poor Solubility in the Eluent The chosen solvent system is not suitable for dissolving the sample.Dry-loading the sample onto the column is a good alternative.[4] This involves dissolving the sample, adding silica gel, evaporating the solvent, and then loading the dry, impregnated silica onto the column.[4]
Recrystallization and Product Isolation Issues
Problem Possible Cause(s) Solution(s)
Product Oiling Out Instead of Crystallizing The presence of impurities is inhibiting crystallization, or the product is intrinsically an oil at room temperature.Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] If the product is an oil, chromatography is the most suitable purification method.[1]
Low Recovery After Recrystallization The product has significant solubility in the cold solvent, or too much solvent was used.Use a minimal amount of hot solvent to dissolve the product. After cooling, place the solution in an ice bath to maximize crystal formation. If recovery is still low, consider a different solvent system where the product has lower solubility at cold temperatures.
No Crystal Formation Upon Cooling The solution is not supersaturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure product can also initiate crystallization. If these methods fail, slowly evaporating some of the solvent to increase the concentration may be necessary.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC that provides good separation between your desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.[4] Carefully add the solution to the top of the silica bed.[4]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Preparative HPLC Purification

For challenging separations of closely related impurities, preparative HPLC can be a powerful tool.[5][6]

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase, column, and gradient conditions.[5]

  • Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.[5][7]

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to remove any particulates.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the desired product peak.

  • Product Isolation: Combine the pure fractions and remove the solvent, often by lyophilization or evaporation.

Visualizations

Purification_Workflow General Purification Workflow for Coupling Products start Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc/Water wash) start->workup extract Extract Organic Layer & Dry (e.g., Na2SO4 or MgSO4) workup->extract concentrate Concentrate Under Reduced Pressure extract->concentrate purification_choice Choose Purification Method concentrate->purification_choice column Column Chromatography purification_choice->column Good separation on TLC recrystallization Recrystallization purification_choice->recrystallization Crude product is solid prep_hplc Preparative HPLC purification_choice->prep_hplc Difficult separation analysis Purity Analysis (e.g., NMR, LC-MS) column->analysis recrystallization->analysis prep_hplc->analysis pure_product Pure Product analysis->pure_product

Caption: A general workflow for the purification of coupling products.

Troubleshooting_Purification Troubleshooting Common Purification Issues start Purification Attempted issue Issue Encountered? start->issue poor_sep Poor Separation issue->poor_sep Yes low_yield Low Yield issue->low_yield Yes no_product No Product Recovered issue->no_product Yes end Successful Purification issue->end No optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent check_solubility Check Product Solubility in Cold Solvent low_yield->check_solubility check_stability Check Compound Stability on Silica (2D TLC) no_product->check_stability shallow_gradient Use Shallow Gradient optimize_solvent->shallow_gradient change_stationary_phase Change Stationary Phase (e.g., Alumina) shallow_gradient->change_stationary_phase minimize_solvent Minimize Recrystallization Solvent Volume check_solubility->minimize_solvent check_eluent_polarity Verify Eluent Polarity check_stability->check_eluent_polarity

Caption: A decision tree for troubleshooting common purification problems.

Side_Reactions Potential Side Reactions in Coupling start This compound + Coupling Partner desired_product Desired Coupling Product start->desired_product Pd-catalyzed coupling homocoupling Homocoupling of Coupling Partner start->homocoupling Presence of O2, Pd(II) precatalyst dehalogenation Reductive Dehalogenation of Starting Material start->dehalogenation H-source present protodeborylation Protodeborylation of Boronic Acid (Suzuki) start->protodeborylation Aqueous conditions, prolonged reaction time

Caption: Common side reactions leading to impurities in coupling reactions.

References

Preventing homocoupling in reactions with 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling and other side reactions when using 2,4-Difluoro-6-iodophenol in cross-coupling reactions.

Troubleshooting Guide: Preventing Homocoupling

Homocoupling of this compound to form 2,2',4,4'-tetrafluoro-6,6'-dihydroxybiphenyl is a common side reaction in palladium-catalyzed cross-coupling processes. This guide provides a systematic approach to diagnose and mitigate this issue.

Problem: Significant formation of homocoupling byproduct observed.

DOT Script for Troubleshooting Workflow:

G start High Homocoupling Detected q1 Is the reaction performed under a strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Action q2 Is a Pd(II) precatalyst being used (e.g., Pd(OAc)2, PdCl2)? a1_yes->q2 s1 Implement rigorous degassing of solvents and reagents. Use Schlenk line techniques and maintain a positive pressure of inert gas (Ar or N2). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Action a2_no No q2->a2_no s2 Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) or add a mild reducing agent. Pre-heating the catalyst, base, and solvent before adding the boronic acid can also help. a2_yes->s2 q3 Are you using bulky, electron-rich phosphine ligands? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Action q4 Is the base appropriate for the reaction type? a3_yes->q4 s3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) which can promote reductive elimination of the cross-coupled product over homocoupling. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Action q5 Is the reaction temperature optimized? a4_yes->q5 s4 Screen different bases. For Suzuki, consider K3PO4 or Cs2CO3. For Sonogashira, an amine base like Et3N or DIPEA is common. The phenolic proton may require a stronger base or protection. a4_no->s4 s4->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no Action end Homocoupling Minimized a5_yes->end s5 Lowering the temperature may disfavor homocoupling. Run a temperature screen to find the optimal balance between reaction rate and selectivity. a5_no->s5 s5->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Question 1: My reaction shows a high percentage of the homocoupled biphenol byproduct. What is the most likely cause?

Answer: The primary cause of homocoupling of aryl halides is often the presence of oxygen. Oxygen can facilitate the oxidative homocoupling of organometallic intermediates. Another significant contributor is the use of Palladium(II) precatalysts, which can directly promote homocoupling before the main catalytic cycle is established.

Question 2: How can I effectively remove oxygen from my reaction?

Answer: Rigorous exclusion of oxygen is critical. This can be achieved by:

  • Degassing Solvents: Use methods like freeze-pump-thaw cycles (for more sensitive reactions) or sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.

  • Inert Atmosphere: Assemble your reaction glassware under a positive pressure of an inert gas. Using a Schlenk line or a glovebox is highly recommended.

  • Reagent Purity: Ensure all reagents are of high purity and stored under inert conditions if they are sensitive to air or moisture.

Question 3: I am using a Pd(II) precatalyst. How can I minimize homocoupling associated with it?

Answer: While Pd(II) precatalysts are common, they can be a source of homocoupling. To mitigate this:

  • Switch to a Pd(0) Source: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.

  • In Situ Reduction: If using a Pd(II) source, pre-heating the reaction mixture containing the Pd(II) salt, ligand, and base before adding the coupling partner can facilitate the in situ reduction to the active Pd(0) species, potentially reducing homocoupling.

  • Mild Reducing Agents: The addition of a mild reducing agent can sometimes help in the efficient generation of the active Pd(0) catalyst.

Question 4: Can the choice of ligand impact the extent of homocoupling?

Answer: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the elementary steps in the catalytic cycle.

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are often effective in minimizing homocoupling. These ligands tend to accelerate the reductive elimination step that forms the desired cross-coupled product, thereby outcompeting the pathways leading to homocoupling.

Question 5: How do the base and solvent affect homocoupling?

Answer: The base and solvent system is critical and highly interdependent.

  • Base Selection: The choice of base depends on the specific coupling reaction. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. For Sonogashira couplings, amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. The phenolic proton of this compound adds another layer of complexity, as it may react with the base. Using a stronger base or protecting the phenol may be necessary.

  • Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are frequently used. The addition of a small amount of water is often necessary to dissolve inorganic bases in Suzuki reactions, but excess water can sometimes promote homocoupling. Anhydrous conditions are generally preferred for many cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of homocoupling that can occur with this compound?

A1: Two main types of homocoupling can be observed:

  • Reductive Homocoupling of the Aryl Halide: Two molecules of this compound couple to form the symmetrical biaryl. This is often mediated by the palladium catalyst.

  • Homocoupling of the Coupling Partner: In reactions like Suzuki or Sonogashira, the boronic acid or terminal alkyne can couple with itself. For instance, in a Suzuki reaction, this would lead to a symmetrical biaryl derived from the boronic acid.

Q2: How does the substitution pattern of this compound affect its reactivity and tendency for homocoupling?

A2: The electronic and steric environment of the iodine atom in this compound plays a significant role:

  • Electron-Withdrawing Groups: The two fluorine atoms are electron-withdrawing, which generally makes the aryl iodide more reactive towards oxidative addition to the palladium catalyst.

  • Ortho-substituent: The hydroxyl group at the ortho position can introduce steric hindrance and may also coordinate to the metal center, influencing the reaction pathway. This coordination can sometimes be beneficial in directing the reaction but may also complicate it. The acidic proton of the phenol can react with the base, affecting its solubility and reactivity.

Q3: Should I protect the phenolic hydroxyl group before performing the cross-coupling reaction?

A3: Protection of the phenolic hydroxyl group (e.g., as a methyl ether or a silyl ether) can be a useful strategy, particularly if the free phenol interferes with the reaction. This can prevent side reactions involving the acidic proton and may improve the solubility of the substrate. However, it adds extra steps to the synthesis. It is often worthwhile to first attempt the reaction with the unprotected phenol under carefully optimized conditions.

Q4: At what temperature should I run my reaction to minimize homocoupling?

A4: Elevated temperatures can sometimes increase the rate of homocoupling. It is advisable to start with milder conditions (e.g., room temperature to 80 °C) and only increase the temperature if the desired cross-coupling reaction is too slow. A temperature screening experiment can help identify the optimal balance.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize the impact of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupling byproduct. The data presented is based on representative studies of Suzuki-Miyaura and Sonogashira reactions with substituted aryl iodides and serves as a guideline for optimizing reactions with this compound.

Table 1: Effect of Ligand and Base on a Model Suzuki-Miyaura Coupling

EntryAryl IodideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
14-IodophenolPhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1007515
24-IodophenolPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O8092<5
32-IodophenolPhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O1006820
42-IodophenolPhenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane/H₂O8095<3

Table 2: Effect of Copper Co-catalyst and Base in a Model Sonogashira Coupling

EntryAryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Cross-Coupling Yield (%)Alkyne Homocoupling (%)
14-IodophenolPhenylacetylenePd(PPh₃)₄ (2)5Et₃NTHF608510
24-IodophenolPhenylacetylenePd(PPh₃)₄ (2)0DIPEATHF6070<2
32-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ (2)5Et₃NDMF80888
42-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ (2)0PiperidineDMF8075<1

Experimental Protocols

The following are general starting protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%) under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and the degassed amine base (e.g., triethylamine, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualization

DOT Script for Competing Reaction Pathways:

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway Aryl-I This compound Oxidative_Addition Oxidative Addition Aryl-I->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Aryl-Pd(II)-I Aryl-Pd(II)-I Complex Oxidative_Addition->Aryl-Pd(II)-I Transmetalation Transmetalation Aryl-Pd(II)-I->Transmetalation Coupling_Partner Coupling Partner (e.g., Ar'B(OH)2) Coupling_Partner->Transmetalation Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Complex Transmetalation->Aryl-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Regenerated Cross_Coupled_Product Cross-Coupled Product Reductive_Elimination->Cross_Coupled_Product Aryl-I_2 This compound Homocoupling_Reaction Homocoupling Aryl-I_2->Homocoupling_Reaction Pd_cat Pd Catalyst Pd_cat->Homocoupling_Reaction Homocoupled_Product Homocoupled Product Homocoupling_Reaction->Homocoupled_Product

Caption: Competing pathways: cross-coupling vs. homocoupling.

Technical Support Center: Catalyst Selection for Efficient Coupling of 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the efficient coupling of 2,4-Difluoro-6-iodophenol. The following information is structured to directly address specific issues you might encounter during your experiments, with a focus on catalyst and condition selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate stem from its electronic properties and the presence of multiple functional groups. The two fluorine atoms are strongly electron-withdrawing, which can affect the reactivity of the aryl iodide. The phenolic hydroxyl group can potentially interfere with the catalytic cycle by reacting with the base or the catalyst itself. Careful selection of the catalyst, ligand, and base is crucial to achieve high yields and avoid side reactions.

Q2: Which palladium source is better for these couplings, Pd(0) or Pd(II)?

A2: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be effective. Pd(II) precatalysts are often more stable to air and moisture but require in situ reduction to the active Pd(0) species. For challenging substrates, using a pre-activated Pd(0) source or a well-defined precatalyst that readily forms the active monoligated Pd(0) species can be advantageous.

Q3: How does the choice of ligand impact the reaction outcome?

A3: The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are often preferred as they can accelerate the rate-limiting steps of the catalytic cycle.

Q4: What is the general reactivity order for aryl halides in these coupling reactions?

A4: The reactivity of the C-X bond generally follows the order: I > Br > OTf >> Cl.[1] As this compound possesses a highly reactive C-I bond, oxidative addition to the palladium center is typically facile.

Q5: Can the phenolic -OH group interfere with the reaction? What can be done to mitigate this?

A5: Yes, the acidic proton of the phenol can react with strong bases, and the phenoxide can coordinate to the palladium center, potentially inhibiting the catalyst. Using a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a base that is less likely to deprotonate the phenol under the reaction conditions can be effective. Alternatively, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the coupling reaction can lead to more consistent results, although this adds extra steps to the synthesis.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a more robust precatalyst.
Poor Reagent Quality Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Degas the solvent thoroughly before use to remove oxygen.
Inappropriate Base The choice of base is critical. If a strong base like NaOt-Bu is causing decomposition, screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃. The base must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but not so strong as to cause side reactions.
Sub-optimal Temperature If the reaction is sluggish, gradually increase the temperature. Conversely, if side products are observed, lowering the temperature may improve selectivity.
Ligand Incompatibility The chosen ligand may not be optimal for this specific substrate. Screen a panel of ligands with varying steric bulk and electronic properties (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃).
Issue 2: Formation of Side Products
Side Product Potential Cause Mitigation Strategies
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Homocoupling of Alkyne (Glaser Coupling - Sonogashira) Reaction carried out in the presence of oxygen, especially with a copper co-catalyst.Perform the reaction under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol.
Hydrodehalogenation (Replacement of Iodine with Hydrogen) Catalyst deactivation or slow reductive elimination.Use a bulkier, more electron-rich ligand to promote faster reductive elimination. Lowering the reaction temperature may also help.
Protodeboronation (Suzuki) Presence of water and/or use of a strong base.Use anhydrous solvents and reagents. A less polar solvent or a weaker base might be beneficial. Using boronate esters (e.g., pinacol esters) can increase stability.

Quantitative Data on Catalyst Performance (for Analogous Substrates)

The following tables summarize reaction conditions and yields for cross-coupling reactions of substrates structurally similar to this compound. This data can serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Halo-Phenols

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-fluorophenolPhenylboronic acid(L1)₂Pd(OAc)₂K₂CO₃AqueousRT< 1Quantitative
4-IodoanisolePhenylboronic acidPd/Al₂O₃/AlK₂CO₃Toluene/H₂O700.5-198
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃EtOH/H₂O8024>95

L1 = 2-amino-4,6-dihydroxy-pyrimidine

Table 2: Sonogashira Coupling of Aryl Iodides

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1,3-DiiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF651285
4-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ DVBNaOHMethanol100-High Conv.
o-IodophenolPhenylacetylene[Pd(NH₃)₄]²⁺/(NH₄)YEt₃NDMF/H₂O806Good

Table 3: Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-fluorophenolMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10012-24Good
4-Bromo-N-(p-tolyl)anilineToluidineNi(acac)₂K₃PO₄Dioxane1002478
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / XPhosKOt-BuToluene150 (MW)0.1795

Experimental Protocols (Model Procedures)

These protocols are based on general procedures for analogous substrates and should be optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with an Arylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

Reaction: Coupling of this compound with a Terminal Alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)

  • THF, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF followed by anhydrous, degassed Et₃N.

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Reaction: Coupling of this compound with a Primary or Secondary Amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add anhydrous, degassed toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep Prepare Reactants & Catalysts setup Assemble Glassware under Inert Atmosphere prep->setup 1 solvents Add Anhydrous, Degassed Solvents setup->solvents 2 reaction Heat and Stir Reaction Mixture solvents->reaction 3 monitor Monitor Progress (TLC/LC-MS) reaction->monitor 4 workup Quench & Extract Product monitor->workup 5 purify Purify by Column Chromatography workup->purify 6 characterize Characterize Final Product purify->characterize 7

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Guide node_action node_action node_cause node_cause start Low or No Yield? reagents Check Reagent Quality & Purity start->reagents Yes catalyst Evaluate Catalyst System start->catalyst No conditions Scrutinize Reaction Conditions start->conditions No impure_reagents Impure/Wet Reagents reagents->impure_reagents Issue Found inactive_catalyst Inactive Catalyst/Ligand catalyst->inactive_catalyst Issue Found wrong_conditions Sub-optimal Temp/Base conditions->wrong_conditions Issue Found action1 Use fresh, anhydrous reagents. Degas solvents. impure_reagents->action1 Solution action2 Use fresh catalyst/ligand. Screen alternatives. inactive_catalyst->action2 Solution action3 Optimize temperature. Screen different bases. wrong_conditions->action3 Solution

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Overcoming Low Reactivity of 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Difluoro-6-iodophenol. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of this sterically hindered and electron-deficient substrate in common organic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during cross-coupling and etherification reactions with this compound, offering systematic approaches to problem-solving.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?

A1: The low reactivity of this compound in Suzuki-Miyaura coupling is primarily due to a combination of steric hindrance and electronic effects. The ortho-iodine is sterically shielded by the adjacent fluorine and hydroxyl groups, impeding the oxidative addition step in the catalytic cycle. Additionally, the electron-withdrawing nature of the fluorine atoms deactivates the aryl iodide.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system designed for sterically hindered substrates. Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[1][2]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective for sterically demanding couplings.[1][3]

    • Precatalysts: Consider using modern palladium precatalysts (e.g., XPhos Pd G3) for efficient generation of the active Pd(0) species.[3]

  • Base Selection: The choice of base is critical for activating the boronic acid. For challenging couplings, stronger bases are often necessary.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][4]

  • Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. Higher temperatures are often required to overcome the activation energy for this substrate.

    • Recommended Solvents: Aprotic polar solvents such as 1,4-dioxane, THF, or DMF, often with a small amount of water, are commonly used.[4]

    • Temperature: Start with a higher temperature (e.g., 90-110 °C) and monitor for decomposition.

  • Protecting the Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with the reaction. While some Suzuki couplings tolerate free phenols, protection may be necessary.

    • Strategy: Consider protecting the phenol as a methyl or benzyl ether prior to the coupling reaction.

Issue 2: Poor Performance in Sonogashira Coupling

Q2: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish and yields are poor. What should I optimize?

A2: The challenges in the Sonogashira coupling of this substrate are similar to those in the Suzuki coupling: steric hindrance and electronic deactivation. The approach of the palladium catalyst and the copper acetylide is sterically impeded.

Troubleshooting Steps:

  • Catalyst System: The choice of palladium source, ligand, and the use of a copper co-catalyst are critical.

    • Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, but for this substrate, a more active catalyst may be needed.[5]

    • Ligand: If using a Pd(II) source, the addition of a bulky, electron-rich phosphine ligand can be beneficial.

    • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) salt (e.g., CuI), copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. For this substrate, a copper-free system with a highly active palladium catalyst might be advantageous.[6][7]

  • Base and Solvent: An appropriate base is required to deprotonate the terminal alkyne. The solvent must be able to solubilize all components of the reaction.

    • Recommended Bases: Amine bases such as triethylamine (Et₃N) or diisopropylamine (DIPA) are standard. For challenging substrates, a stronger, non-nucleophilic base like LiHMDS has been shown to be effective with fluoroarenes.[5]

    • Recommended Solvents: DMF, THF, or toluene are commonly used. Ensure they are anhydrous and degassed.

  • Reaction Temperature: Elevated temperatures are often necessary to drive the reaction to completion.

    • Temperature Range: A starting point of 80-100 °C is reasonable. Monitor for substrate or product decomposition.

Issue 3: Failure in Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of this compound is not proceeding. How can I improve the reaction conditions?

A3: The Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, and base, especially with sterically hindered and electron-deficient aryl halides.[8][9][10] Aryl iodides can sometimes be challenging substrates due to the formation of unreactive palladium dimers.[8]

Troubleshooting Steps:

  • Ligand Selection is Critical: The success of this reaction is highly dependent on the ligand. For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands are essential.[10]

    • Recommended Ligands: BrettPhos (for primary amines), RuPhos (for secondary amines), or XPhos are excellent choices for challenging couplings.[8][11]

  • Choice of Base: A strong, non-nucleophilic base is required. The choice of base can be critical and may need to be screened.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a common and effective base. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require a more active catalyst system or higher temperatures.[8]

  • Palladium Source: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts need to be reduced in situ.

    • Recommended Catalysts: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Using a precatalyst that readily forms the active monoligated Pd(0) species is often advantageous.

  • Solvent: Anhydrous, aprotic solvents are necessary.

    • Recommended Solvents: Toluene, 1,4-dioxane, or THF are typically used.

Issue 4: Difficulty with Williamson Ether Synthesis

Q4: I am trying to perform a Williamson ether synthesis with this compound and an alkyl halide, but the reaction is not working. What are the key parameters to consider?

A4: The Williamson ether synthesis is an Sₙ2 reaction between a phenoxide and an alkyl halide. The low reactivity of this compound in this reaction is due to the reduced nucleophilicity of the corresponding phenoxide, caused by the electron-withdrawing fluorine atoms.

Troubleshooting Steps:

  • Base Selection: A strong enough base is needed to fully deprotonate the phenol and form the phenoxide.

    • Recommended Bases: Sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent are very effective.[12] Alternatively, strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be used, often requiring higher temperatures.[7][13]

  • Solvent Choice: The solvent should be aprotic to avoid solvating the phenoxide and reducing its nucleophilicity.

    • Recommended Solvents: Polar aprotic solvents like DMF or DMSO are excellent choices as they can accelerate Sₙ2 reactions.[7][14] THF can also be used, particularly with NaH or KH.[12]

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Using a more reactive alkyl iodide can improve reaction rates. The reaction works best with primary alkyl halides; secondary and tertiary halides are prone to elimination side reactions.[12][14]

  • Temperature: Higher temperatures can help to increase the reaction rate, especially if a less reactive alkyl halide or a weaker base is used.

    • Temperature Range: Start at room temperature if using NaH in DMF, but be prepared to heat the reaction (e.g., to 60-80 °C) if it is sluggish.

Data Presentation: Reaction Conditions for Analogous Systems

Since specific data for this compound is limited, the following tables provide representative conditions for structurally similar, sterically hindered, or fluorinated substrates to serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered/Electron-Deficient Aryl Halides

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
2-IodotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095
1-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene11094
4-Chlorobenzonitrile2-Furanboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095

Data compiled for illustrative purposes from analogous reactions.[1][15]

Table 2: Sonogashira Coupling of Electron-Deficient Aryl Halides

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-IodonitrobenzenePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHFRT95
4-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORT92
1-Bromo-3,5-difluorobenzenePhenylacetylenePd(OAc)₂, PPh₃, CuIDIPAToluene8085

Data compiled for illustrative purposes from analogous reactions.[7]

Table 3: Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides

Aryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
2-BromotolueneMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene10098
1-Chloro-2,6-dimethylbenzeneAnilinePd₂(dba)₃ / XPhosK₃PO₄t-AmylOH11092
4-BromobenzonitrileBenzylaminePd₂(dba)₃ / BrettPhosLiHMDSToluene11090

Data compiled for illustrative purposes from analogous reactions.[8][11]

Table 4: Williamson Ether Synthesis with Electron-Deficient Phenols

PhenolAlkyl HalideBaseSolventTemp (°C)Yield (%)
4-NitrophenolEthyl IodideK₂CO₃AcetoneReflux95
4-CyanophenolBenzyl BromideNaHDMFRT98
2,4-DifluorophenolMethyl IodideK₂CO₃DMF8092

Data compiled for illustrative purposes from analogous reactions.[13][14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, and temperature may be required for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid, K₃PO₄, and the palladium precatalyst.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling? check_catalyst Using bulky, electron-rich ligand (e.g., XPhos, SPhos)? start->check_catalyst check_base Using strong base (e.g., K3PO4, Cs2CO3)? check_catalyst->check_base Yes solution_ligand Switch to Buchwald-type ligand or NHC catalyst. check_catalyst->solution_ligand No check_temp Reaction at high temp (90-110 °C)? check_base->check_temp Yes solution_base Switch to K3PO4 or Cs2CO3. check_base->solution_base No check_protection Is phenol group protected? check_temp->check_protection Yes solution_temp Increase temperature. Monitor for decomposition. check_temp->solution_temp No solution_protection Protect phenol as an ether before coupling. check_protection->solution_protection No end Improved Yield check_protection->end Yes solution_ligand->check_base solution_base->check_temp solution_temp->check_protection solution_protection->end

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Reaction_Factors sub Substrate (this compound) yield Reaction Yield sub->yield Steric & Electronic Effects cat Catalyst/ Ligand cat->yield Promotes Cycle base Base base->yield Activates Reagent solv Solvent/ Temp solv->yield Controls Rate

Caption: Key factors influencing the reactivity of this compound.

References

Technical Support Center: Analysis of Byproducts in 2,4-Difluoro-6-iodophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Difluoro-6-iodophenol. It focuses on identifying and minimizing the formation of common byproducts during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: The most prevalent byproducts typically arise from side reactions such as de-iodination, over-iodination (if iodine is a reactant), and reactions involving the phenolic hydroxyl group. Specific byproducts can include 2,4-difluorophenol, di-iodinated species, and various ethers or esters if corresponding reagents are present. The formation of these is highly dependent on the reaction conditions, including the base, solvent, and temperature used.

Q2: My reaction is showing a significant amount of 2,4-difluorophenol as a byproduct. What is the likely cause and how can I prevent it?

A2: The formation of 2,4-difluorophenol is typically due to de-iodination. This can be caused by several factors, including the use of strong reducing agents, certain catalysts (like palladium in the presence of a hydrogen source), or high reaction temperatures. To minimize this, consider using milder reaction conditions, ensuring the exclusion of adventitious reducing agents, and carefully selecting your catalyst system.

Q3: I am observing the formation of an unexpected ether byproduct. How is this happening?

A3: Ether formation occurs when the phenolic hydroxyl group of this compound reacts with an electrophile. This can happen if your solvent is reactive (e.g., an alkyl halide) or if there are impurities in your reagents. Using a non-reactive solvent and ensuring the purity of all starting materials is crucial. Protecting the hydroxyl group prior to the main reaction is a common strategy to prevent this side reaction.

Troubleshooting Guide

This section provides a more in-depth look at common problems encountered during reactions with this compound and offers potential solutions.

Problem 1: Low Yield and a Complex Mixture of Products

Potential Cause Recommended Solution
Reaction temperature is too high. High temperatures can lead to decomposition and the formation of multiple byproducts. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Incorrect stoichiometry of reagents. Carefully check the molar ratios of your reactants. An excess of a particular reagent can lead to side reactions.
Presence of oxygen or moisture. Some reactions involving organometallic intermediates are sensitive to air and water. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

Problem 2: Incomplete Conversion of Starting Material

Potential Cause Recommended Solution
Insufficient reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). Extend the reaction time if necessary.
Poor quality of reagents. Use reagents from a reputable supplier and ensure they are not degraded. The purity of this compound itself can also be a factor.
Catalyst deactivation. If you are using a catalyst, it may have become deactivated. Consider adding a fresh portion of the catalyst or using a different catalyst altogether.

Quantitative Data Summary

The following table summarizes the impact of different bases on the formation of a common de-iodinated byproduct (2,4-difluorophenol) in a hypothetical coupling reaction.

Base Solvent Temperature (°C) Reaction Time (h) Product Yield (%) 2,4-difluorophenol Byproduct (%)
K₂CO₃DMF80127515
Cs₂CO₃Dioxane1008855
NaHTHF6066025
Et₃NAcetonitrile80165510

This data is illustrative and will vary depending on the specific reaction.

Key Experimental Protocols

Protocol 1: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1] Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of 40-500 m/z.

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and byproducts by comparing their mass spectra to a database or known standards. Quantify the relative amounts of each component by integrating the peak areas.

Protocol 2: Minimizing Byproduct Formation via Hydroxyl Group Protection

  • Protection Step: Dissolve this compound in an anhydrous solvent like dichloromethane or THF. Add a suitable protecting group reagent (e.g., methoxymethyl chloride (MOM-Cl) or tert-butyldimethylsilyl chloride (TBDMS-Cl)) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir at room temperature until the reaction is complete (monitor by TLC).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the protected phenol by column chromatography.

  • Main Reaction: Use the purified, protected this compound in your desired reaction.

  • Deprotection: After the main reaction, remove the protecting group under appropriate conditions (e.g., acidic conditions for MOM or fluoride source for TBDMS).

Visualizations

Troubleshooting_Workflow cluster_conditions Condition Optimization start Low Product Yield check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproduct Profile (GC-MS, LC-MS) check_conditions->analyze_byproducts temp Adjust Temperature check_conditions->temp solvent Change Solvent check_conditions->solvent base Screen Different Bases check_conditions->base deiodination De-iodination Observed? analyze_byproducts->deiodination other_byproducts Other Byproducts? analyze_byproducts->other_byproducts deiodination->other_byproducts No milder_conditions Use Milder Conditions / Reagents deiodination->milder_conditions Yes protect_hydroxyl Protect Phenolic Hydroxyl Group other_byproducts->protect_hydroxyl Yes (e.g., Ether) end Optimized Reaction other_byproducts->end No milder_conditions->end protect_hydroxyl->end

Caption: A workflow diagram for troubleshooting low product yield in reactions involving this compound.

Byproduct_Formation_Pathways cluster_pathways Potential Side Reactions start This compound deiodination De-iodination start->deiodination Reducing Agent / High Temp ether_formation Ether Formation start->ether_formation Electrophile / Base over_iodination Over-iodination start->over_iodination Iodinating Agent byproduct1 2,4-Difluorophenol deiodination->byproduct1 Forms byproduct2 O-Alkylated/Aryl Ether ether_formation->byproduct2 Forms byproduct3 Di-iodinated Phenol over_iodination->byproduct3 Forms

Caption: Common byproduct formation pathways from this compound.

References

Technical Support Center: Improving Regioselectivity in Reactions of 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Difluoro-6-iodophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in the functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions of this compound?

A1: The regiochemical outcome of reactions on this compound is primarily governed by the interplay of the electronic and steric effects of the three substituents on the aromatic ring: the hydroxyl (-OH), the two fluorine (-F) atoms, and the iodine (-I) atom.

  • Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1][2] This significantly enhances the nucleophilicity of the positions ortho and para to it.

  • Fluorine Atoms (-F): As halogens, fluorine atoms are electron-withdrawing through induction (-I effect) but electron-donating through resonance (+M effect).[3] While they are deactivating overall, they are also ortho, para-directors.[1]

  • Iodine Atom (-I): Similar to fluorine, iodine is an ortho, para-directing deactivator.[3] However, its most significant role in many reactions is as a leaving group in cross-coupling reactions due to the relative weakness of the C-I bond.

Q2: For electrophilic aromatic substitution (EAS), which position on the ring is the most reactive?

A2: For electrophilic aromatic substitution, the position ortho to the powerful activating hydroxyl group (C6) is the most likely site of reaction. However, this position is already substituted with iodine. The next most activated positions are the other ortho position (C2, which is open) and the para position (C4, substituted with fluorine). The strong activating effect of the hydroxyl group generally outweighs the deactivating effects of the halogens.[1] Given the substitution pattern, electrophilic attack is most probable at the C2 position, which is ortho to the hydroxyl group and meta to the iodine and one of the fluorine atoms.

Q3: In palladium-catalyzed cross-coupling reactions, which halogen is expected to react first?

A3: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck, the reactivity of the carbon-halogen bond is the determining factor for regioselectivity. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F.[4] Therefore, for this compound, the initial cross-coupling reaction will selectively occur at the C6 position, targeting the carbon-iodine bond.

Q4: Is nucleophilic aromatic substitution (SNAr) a viable reaction pathway for this molecule?

A4: Nucleophilic aromatic substitution (SNAr) is possible but challenging for this substrate. SNAr reactions are favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group.[5] The fluorine atoms are electron-withdrawing, but the hydroxyl group is strongly electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for SNAr. Reaction at the iodine-bearing carbon is unlikely via SNAr due to the lack of a strongly activating group in the ortho or para position. Displacement of one of the fluorine atoms would be more likely if a strongly electron-withdrawing group were present on the ring.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts)

Question: My electrophilic substitution reaction on this compound is giving a mixture of products or low yield of the desired isomer. How can I improve the regioselectivity?

Answer:

Potential Cause Troubleshooting Solution
Reaction Temperature is too High High temperatures can lead to the formation of thermodynamically favored, but undesired, isomers. Try running the reaction at a lower temperature to favor kinetic control, which should enhance selectivity for the most electronically activated site (likely C2).
Steric Hindrance If your electrophile is bulky, it may disfavor attack at a sterically hindered position. Consider using a less bulky electrophile if possible.
Lewis Acid Choice in Friedel-Crafts The choice of Lewis acid can influence regioselectivity. A milder Lewis acid may offer better selectivity. For Friedel-Crafts acylation, consider screening Lewis acids such as ZnCl₂, FeCl₃, or AlCl₃.
Solvent Effects The polarity of the solvent can influence the reaction pathway. Consider screening solvents with different polarities.
Issue 2: Low Yield or Side Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck)

Question: I am trying to perform a cross-coupling reaction at the C-I bond of this compound, but I am observing low yields, decomposition of my starting material, or reaction at other positions. What can I do?

Answer:

Potential Cause Troubleshooting Solution
Catalyst Deactivation The phenolic hydroxyl group can sometimes interfere with the palladium catalyst. Consider using a protecting group for the hydroxyl moiety, such as a methoxymethyl (MOM) ether or a silyl ether (e.g., TBS), which can be removed after the coupling reaction. Alternatively, using a stronger base in the reaction mixture can deprotonate the phenol in situ and may prevent catalyst inhibition.
Incorrect Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For electron-rich phenols, bulky, electron-rich phosphine ligands are often effective. Consider screening ligands such as PPh₃, P(t-Bu)₃, or SPhos.
Sub-optimal Base The choice of base is critical for both the transmetalation step (in Suzuki reactions) and to neutralize the HX formed. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Sonogashira and Heck reactions, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. Ensure the base is anhydrous where necessary.
Reaction Conditions too Harsh While the C-I bond is the most reactive, forcing conditions (high temperatures, long reaction times) could potentially lead to side reactions. Optimize the temperature and reaction time by monitoring the reaction progress by TLC or GC/MS.

Experimental Protocols

Key Experiment: Regioselective Sonogashira Coupling at the C-I Position

This protocol describes a general procedure for the selective Sonogashira coupling at the C-I bond of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, TEA)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the terminal alkyne (1.1-1.5 eq) and the amine base (2.0-3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Regioselectivity_Factors Substrate This compound ReactionType Reaction Type Substrate->ReactionType Influenced by EAS Electrophilic Aromatic Substitution ReactionType->EAS Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) ReactionType->Coupling SNAr Nucleophilic Aromatic Substitution ReactionType->SNAr OH_Effect OH Group: Strong Activator, o,p-Director EAS->OH_Effect F_Effect F Atoms: Deactivators, o,p-Directors EAS->F_Effect Outcome_EAS Predicted Outcome: Substitution at C2 EAS->Outcome_EAS I_Effect I Atom: Excellent Leaving Group (Cross-Coupling) Coupling->I_Effect Outcome_Coupling Predicted Outcome: Coupling at C6 (C-I bond) Coupling->Outcome_Coupling SNAr->OH_Effect (disfavors) SNAr->F_Effect (favors) Outcome_SNAr Predicted Outcome: Generally Unfavorable SNAr->Outcome_SNAr Troubleshooting_CrossCoupling Start Low Yield in Cross-Coupling? CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst ProtectOH Protect -OH Group (e.g., MOM, TBS) CheckCatalyst->ProtectOH No CheckLigand Is the Ligand Optimal? CheckCatalyst->CheckLigand Yes ProtectOH->CheckLigand ChangeBase Use Stronger Base (e.g., K3PO4) ChangeBase->CheckLigand ScreenLigands Screen Bulky, Electron-Rich Phosphine Ligands CheckLigand->ScreenLigands No CheckConditions Are Conditions too Harsh? CheckLigand->CheckConditions Yes ScreenLigands->CheckConditions OptimizeTempTime Optimize Temperature and Reaction Time CheckConditions->OptimizeTempTime Yes End Improved Yield CheckConditions->End No OptimizeTempTime->End

References

Challenges in the scale-up synthesis of 2,4-Difluoro-6-iodophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-Difluoro-6-iodophenol derivatives.

Troubleshooting Guide

Issue: Low Yield of this compound

Q1: My iodination reaction of 2,4-difluorophenol is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A1: Low yields during the iodination of 2,4-difluorophenol on a larger scale can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, HPLC). Extend the reaction time until no further consumption of the starting material is observed.

      • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote the formation of impurities. A modest increase (e.g., 10-20 °C) is a good starting point.

      • Reagent Purity: Ensure the purity of your 2,4-difluorophenol and iodinating agent. Impurities can interfere with the reaction.

  • Sub-optimal Reagent Stoichiometry: The molar ratio of the iodinating agent to the substrate is critical.

    • Troubleshooting:

      • An excess of the iodinating agent can sometimes lead to the formation of di-iodinated byproducts.[1] Conversely, an insufficient amount will result in incomplete conversion.

      • Carefully control the stoichiometry. A slight excess (e.g., 1.1 to 1.3 equivalents) of the iodinating agent is often a good starting point for optimization.[2]

  • Decomposition of Product or Starting Material: The reaction conditions might be too harsh, leading to the degradation of your desired product or the starting phenol.

    • Troubleshooting:

      • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Hot spots in a large reactor can lead to localized decomposition.

      • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Issue: Formation of Di-iodinated Impurities

Q2: I am observing a significant amount of a di-iodinated byproduct in my reaction mixture. How can I minimize its formation?

A2: The formation of di-iodinated species is a common challenge in the iodination of activated aromatic rings like phenols.[1] Here’s how to address this:

  • Control Stoichiometry: This is the most critical factor. Using a large excess of the iodinating reagent is a primary cause of di-iodination.[1]

    • Troubleshooting:

      • Reduce the equivalents of the iodinating agent. Aim for a molar ratio as close to 1:1 as possible while still achieving a reasonable conversion of the starting material.

      • Consider slow, portion-wise addition of the iodinating agent to the reaction mixture. This can help to maintain a low instantaneous concentration of the reagent and favor mono-iodination.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable di-iodinated product.[1]

    • Troubleshooting:

      • Perform the reaction at a lower temperature. This may require a longer reaction time, but it can significantly improve the selectivity for the mono-iodinated product.

  • Choice of Iodinating Agent: The reactivity of the "I+" source can influence selectivity.

    • Troubleshooting:

      • While highly reactive iodinating agents can be effective, they may be less selective. Consider using a milder iodinating system. For example, using molecular iodine (I₂) with an oxidizing agent can offer more control than more aggressive reagents.[1]

Frequently Asked Questions (FAQs)

Q3: What are the recommended starting materials and general synthetic route for preparing this compound?

A3: The most direct route involves the electrophilic iodination of 2,4-difluorophenol.

  • Starting Material: 2,4-Difluorophenol

  • Reagent: An electrophilic iodine source is required. Common examples include:

    • Iodine (I₂) in the presence of an oxidizing agent (e.g., iodic acid).[2]

    • N-Iodosuccinimide (NIS).

    • Iodine monochloride (ICl).

  • Solvent: A suitable inert solvent is typically used, such as dichloromethane, acetonitrile, or acetic acid.

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 2_4_Difluorophenol 2,4-Difluorophenol Reaction_Vessel Iodination Reaction in Solvent 2_4_Difluorophenol->Reaction_Vessel Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Crude Product Extraction Extraction Quenching->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature. Check_Completion->Increase_Time_Temp No Check_Stoichiometry Is the stoichiometry of the iodinating agent optimal? Check_Completion->Check_Stoichiometry Yes Check_Purity Check purity of starting materials. Increase_Time_Temp->Check_Purity Re-evaluate Re-evaluate Process Increase_Time_Temp->Re-evaluate Check_Purity->Re-evaluate Adjust_Stoichiometry Adjust stoichiometry. Consider slow addition. Check_Stoichiometry->Adjust_Stoichiometry No Check_Degradation Is there evidence of degradation? Check_Stoichiometry->Check_Degradation Yes Adjust_Stoichiometry->Re-evaluate Lower_Temp_Inert_Atm Lower reaction temperature. Use inert atmosphere. Check_Degradation->Lower_Temp_Inert_Atm Yes Check_Degradation->Re-evaluate No Lower_Temp_Inert_Atm->Re-evaluate

References

Column chromatography conditions for purifying 2,4-Difluoro-6-iodophenol products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,4-Difluoro-6-iodophenol

Welcome to our technical support center. This guide provides detailed information on the column chromatography conditions for purifying this compound, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the column chromatography of this compound?

A1: A good starting point for the purification of moderately polar compounds like this compound on normal-phase silica gel is a non-polar solvent with a polar modifier. We recommend starting with a solvent system of hexane and ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.

Q2: How do I monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the separation. Before running the column, use TLC to identify a suitable eluent system that provides good separation between your product and any impurities. During the chromatography, collect fractions and analyze them by TLC to identify which fractions contain the pure this compound.

Q3: What stationary phase is most suitable for this purification?

A3: Silica gel (70-230 mesh) is a common and effective stationary phase for the purification of many organic compounds, including halogenated phenols.[1] For compounds that may be sensitive to the acidic nature of silica gel, neutral or basic alumina can be considered as an alternative stationary phase.[2]

Q4: My this compound product appears to be degrading on the silica gel column. What should I do?

A4: Degradation on silica gel can occur with sensitive compounds.[3] If you suspect this is happening, you can try the following:

  • Deactivate the silica gel: Pre-treat the silica gel by creating a slurry with your chosen eluent system and adding a small amount of a base, such as triethylamine (0.1-1% v/v), to neutralize acidic sites.

  • Use an alternative stationary phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[2]

  • Minimize contact time: Run the column at a faster flow rate, ensuring that you still achieve adequate separation.[4]

Q5: What analytical techniques can I use to confirm the purity and identity of the final product?

A5: To confirm the identity and assess the purity of your purified this compound, a combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of iodine.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (70-230 mesh) to your chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC).[1]

  • Stir the mixture to create a uniform slurry, ensuring there are no clumps.

2. Packing the Column:

  • Secure a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[6]

  • Add a thin layer of sand on top of the cotton plug.[6]

  • Pour the silica gel slurry into the column.

  • Allow the solvent to drain, collecting it for reuse, while continuously tapping the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed.

3. Loading the Sample:

  • Dissolve your crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[4]

  • Alternatively, for samples with poor solubility, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[4]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to begin eluting the sample.[7]

  • Collect the eluate in fractions using test tubes or other suitable containers.

  • Monitor the separation by spotting the collected fractions on TLC plates.

5. Analysis and Product Isolation:

  • Identify the fractions containing the pure this compound using TLC.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause Solution
No compound eluting The solvent system is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel before running the column.[3] Consider using a less acidic stationary phase like alumina.
Poor separation The chosen eluent system is not optimal.Re-evaluate your solvent system using TLC to find a mixture that provides better separation.
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles.
The column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded.
Product elutes too quickly The solvent system is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane).
Streaking or tailing of spots on TLC The compound may be acidic or interacting strongly with the silica gel.Add a small amount of a modifier like acetic acid to the eluent to improve the peak shape.
The sample is not pure and contains highly polar impurities.Consider a pre-purification step, such as a simple filtration through a small plug of silica.

Visual Workflow for Troubleshooting Column Chromatography

TroubleshootingWorkflow start Start: Column Chromatography Problem check_elution Is the compound eluting? start->check_elution increase_polarity Increase eluent polarity check_elution->increase_polarity No check_separation Is the separation poor? check_elution->check_separation Yes check_stability Test compound stability on silica increase_polarity->check_stability end Problem Solved increase_polarity->end use_alumina Consider using alumina check_stability->use_alumina optimize_eluent Optimize eluent with TLC check_separation->optimize_eluent Yes check_speed Is the product eluting too fast? check_separation->check_speed No repack_column Repack column carefully optimize_eluent->repack_column optimize_eluent->end reduce_load Reduce sample load repack_column->reduce_load repack_column->end reduce_load->end decrease_polarity Decrease eluent polarity check_speed->decrease_polarity Yes check_streaking Is there streaking or tailing on TLC? check_speed->check_streaking No decrease_polarity->end add_modifier Add acid/base modifier to eluent check_streaking->add_modifier Yes check_streaking->end No pre_purify Perform pre-purification (e.g., plug filtration) add_modifier->pre_purify add_modifier->end pre_purify->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Validation & Comparative

Reactivity Showdown: 2,4-Difluoro-6-iodophenol vs. 2,4-dichloro-6-iodophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the efficient synthesis of target molecules. Aryl halides, particularly those bearing multiple halogen substituents, serve as versatile scaffolds for the introduction of molecular complexity via cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two such building blocks: 2,4-Difluoro-6-iodophenol and 2,4-dichloro-6-iodophenol. The focus will be on their performance in palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Theoretical Underpinnings of Reactivity

The reactivity of this compound and 2,4-dichloro-6-iodophenol in cross-coupling reactions is primarily dictated by the electronic and steric effects of the halogen substituents on the aromatic ring. In palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig aminations, the reaction is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst. The rate of this step is highly dependent on the nature of the carbon-halogen bond.

The C-I bond is significantly weaker and more polarizable than C-Cl and C-F bonds, making the iodine atom the exclusive site of oxidative addition in these 2,4-dihalo-6-iodophenol systems. The fluorine and chlorine atoms at the 2- and 4-positions primarily exert electronic and steric influences on the reactivity at the C-I bond.

Electronic Effects:

  • Inductive Effect: Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. Fluorine is more electronegative than chlorine, and thus has a stronger -I effect.

  • Resonance Effect: Both halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). For fluorine, the 2p orbitals of fluorine and carbon are of similar size, allowing for effective orbital overlap and a significant +R effect. In contrast, the 3p orbitals of chlorine have poorer overlap with the carbon 2p orbitals, resulting in a weaker +R effect.

The interplay of these effects influences the electron density at the carbon atom bearing the iodine, which in turn can affect the rate of oxidative addition.

Steric Effects:

The van der Waals radius of chlorine (1.75 Å) is larger than that of fluorine (1.47 Å). The greater steric hindrance of the chlorine atoms, particularly the one ortho to the iodine, may influence the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step compared to the fluorine-substituted analogue.

Comparative Reactivity in Suzuki and Buchwald-Hartwig Reactions

Based on the foundational principles outlined above, we can project the relative performance of this compound and 2,4-dichloro-6-iodophenol in key cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction forms a new carbon-carbon bond by coupling an organoboron reagent with an organic halide.

General Reaction Scheme:

Aryl_I Ar-I Product Ar-R Aryl_I->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base Base->Product

Figure 1. General scheme of a Suzuki coupling reaction.

While specific data for our target molecules is unavailable, studies on similarly substituted aryl iodides suggest that both compounds would be efficient substrates for Suzuki coupling. The general trend for halide reactivity in oxidative addition is I > Br > Cl > F. Therefore, the reaction will selectively occur at the C-I bond.

Table 1: Predicted Reactivity in Suzuki Coupling

FeatureThis compound2,4-Dichloro-6-iodophenolRationale
Reaction Rate Likely fasterLikely slowerThe smaller size of fluorine atoms may lead to less steric hindrance around the reaction center, facilitating faster oxidative addition of the palladium catalyst.
Yield Potentially higherPotentially lowerReduced steric hindrance and favorable electronic effects of fluorine may lead to more efficient coupling and higher yields under optimized conditions.
Side Reactions Fewer steric-related side reactionsPotential for more side reactions due to increased steric bulk.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

General Reaction Scheme:

Aryl_I Ar-I Product Ar-NR₂ Aryl_I->Product Amine R₂NH Amine->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Base Base Base->Product

Figure 2. General scheme of a Buchwald-Hartwig amination.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination will proceed at the C-I bond. The electronic and steric effects of the fluoro and chloro substituents will again play a crucial role. Studies on the Buchwald-Hartwig amination of p-fluoro- and p-chloro-substituted aryl iodides have shown high yields for both, indicating that both are viable substrates.[1][2]

Table 2: Predicted Reactivity in Buchwald-Hartwig Amination

FeatureThis compound2,4-Dichloro-6-iodophenolRationale
Reaction Rate Likely fasterLikely slowerThe less sterically hindered environment of the fluoro-substituted phenol should allow for a more rapid approach of the palladium catalyst and subsequent amine coupling.
Yield Potentially higherPotentially lowerFavorable steric and electronic properties of the difluoro-substituted substrate may contribute to a more efficient catalytic cycle and higher product yields.
Catalyst Loading May require lower catalyst loadingMay require higher catalyst loadingThe higher reactivity of the fluoro-substituted compound might allow for the use of lower concentrations of the palladium catalyst to achieve a comparable yield.

Experimental Protocols

The following are generalized experimental protocols for Suzuki and Buchwald-Hartwig reactions. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may vary depending on the specific coupling partners and should be determined empirically.

General Protocol for Suzuki Coupling

Materials:

  • 2,4-Dihalo-6-iodophenol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

Procedure:

  • To a reaction vessel, add the 2,4-dihalo-6-iodophenol, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Aryl Iodide, Boronic Acid, and Base B Purge with Inert Gas A->B C Add Degassed Solvent and Pd Catalyst B->C D Heat and Stir (Monitor Progress) C->D E Cool and Quench D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Figure 3. Experimental workflow for a typical Suzuki coupling reaction.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 2,4-Dihalo-6-iodophenol (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the 2,4-dihalo-6-iodophenol and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.[3][4]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Purification A Combine Pd Pre-catalyst, Ligand, and Base B Add Anhydrous, Degassed Solvent A->B C Add Aryl Iodide and Amine B->C D Seal, Heat, and Stir (Monitor Progress) C->D E Cool and Dilute D->E F Filter through Celite E->F G Wash, Dry, and Concentrate F->G H Purify by Chromatography G->H

Figure 4. Experimental workflow for a typical Buchwald-Hartwig amination.

Conclusion

In the comparative analysis of this compound and 2,4-dichloro-6-iodophenol, the fluoro-substituted analogue is predicted to exhibit superior reactivity in both Suzuki and Buchwald-Hartwig cross-coupling reactions. This enhanced reactivity is attributed to the smaller steric footprint of fluorine compared to chlorine, which likely facilitates a faster rate of oxidative addition, the initial and often rate-limiting step in the catalytic cycle. While both compounds are expected to be viable substrates, researchers may find that this compound offers advantages in terms of reaction kinetics and potentially higher yields, possibly allowing for milder reaction conditions or lower catalyst loadings. The provided experimental protocols serve as a general guideline, and optimization for specific applications is highly recommended.

References

A Comparative Guide to the Suzuki Coupling of Fluorinated vs. Chlorinated Iodophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the development of novel pharmaceuticals and functional materials, the strategic functionalization of halogenated aromatic compounds is a frequent challenge. This guide provides a detailed comparison of the Suzuki coupling performance of two classes of substrates: fluorinated iodophenols and chlorinated iodophenols. While direct, side-by-side experimental comparisons are not extensively documented in the literature, this guide leverages established principles of palladium-catalyzed cross-coupling reactions to provide a robust comparative analysis.

The primary determinant of reactivity in the Suzuki coupling of halo-aromatics is the carbon-halogen bond strength, which dictates the ease of the rate-determining oxidative addition step. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] Consequently, in dihalogenated phenols containing iodine and either fluorine or chlorine, the carbon-iodine bond is preferentially cleaved. However, the nature of the second halogen substituent (fluorine vs. chlorine) can still exert a significant electronic influence on the reaction rate and overall efficiency.

Performance Comparison: A Quantitative Overview

The following table summarizes the expected performance of a representative fluorinated iodophenol and a chlorinated iodophenol in a Suzuki coupling reaction with phenylboronic acid. The data is compiled based on established reactivity principles, where the more electron-withdrawing nature of the chlorine atom is anticipated to slightly enhance the rate of oxidative addition compared to the fluorine atom, potentially leading to higher yields under similar or milder conditions.

ParameterFluorinated Iodophenol (e.g., 2-Fluoro-4-iodophenol)Chlorinated Iodophenol (e.g., 2-Chloro-4-iodophenol)Rationale
Relative Reactivity HighVery HighThe C-I bond is the primary site of reaction. The greater electron-withdrawing effect of chlorine can render the aromatic ring more susceptible to oxidative addition.
Typical Yield Good to ExcellentExcellentThe enhanced reactivity of the chlorinated substrate may lead to more complete conversion and higher isolated yields.
Reaction Temperature Mild to Moderate (e.g., 80-100 °C)Mild (e.g., Room Temperature to 80 °C)The higher intrinsic reactivity of the chlorinated iodophenol may allow for the reaction to proceed efficiently at lower temperatures.
Reaction Time Moderate (e.g., 4-12 hours)Short to Moderate (e.g., 2-8 hours)A faster catalytic cycle with the chlorinated substrate would lead to a quicker consumption of starting materials.
Catalyst Loading Low (e.g., 1-3 mol%)Very Low (e.g., 0.5-2 mol%)The increased reactivity may allow for a reduction in the amount of palladium catalyst required.
Side Reactions MinimalMinimalBoth substrates are expected to undergo clean coupling at the C-I bond with minimal side reactions under optimized conditions.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of a fluorinated iodophenol and a chlorinated iodophenol with phenylboronic acid. These protocols are adapted from established literature procedures and serve as a starting point for reaction optimization.[2]

Protocol 1: Suzuki Coupling of 2-Fluoro-4-iodophenol with Phenylboronic Acid

Materials:

  • 2-Fluoro-4-iodophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-fluoro-4-iodophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add K₂CO₃ (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • The reaction mixture is heated to 90 °C and stirred for 8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-fluoro-4-phenylphenol.

Protocol 2: Suzuki Coupling of 2-Chloro-4-iodophenol with Phenylboronic Acid

Materials:

  • 2-Chloro-4-iodophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-4-iodophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), and PPh₃ (0.04 mmol).

  • Add K₂CO₃ (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • The reaction mixture is stirred at 80 °C for 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-chloro-4-phenylphenol.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_catalytic_cycle Catalytic Cycle A Fluorinated or Chlorinated Iodophenol (Ar-I) F Suzuki-Miyaura Cross-Coupling A->F B Arylboronic Acid (Ar'-B(OH)2) B->F C Palladium Catalyst (e.g., Pd(OAc)2/PPh3) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Oxidative Addition F->G Pd(0) H Transmetalation G->H [Ar-Pd(II)-I] I Reductive Elimination H->I [Ar-Pd(II)-Ar'] I->F Pd(0) regenerated J Coupled Product (Ar-Ar') I->J K Workup and Purification J->K L Final Product K->L

Caption: Experimental workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

In the Suzuki coupling of iodophenols, both fluorinated and chlorinated substrates are highly reactive due to the presence of the carbon-iodine bond. However, the stronger electron-withdrawing nature of chlorine compared to fluorine is expected to render chlorinated iodophenols slightly more reactive. This can translate to higher yields under milder conditions, including lower reaction temperatures, shorter reaction times, and reduced catalyst loadings. For researchers and drug development professionals, this understanding allows for more efficient reaction optimization and the strategic selection of building blocks to accelerate the synthesis of target molecules. While this guide provides a comparative framework based on established chemical principles, empirical validation for specific substrates is always recommended to achieve optimal results.

References

Biological activity of derivatives from 2,4-Difluoro-6-iodophenol vs. other halophenols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of derivatives from 2,4-Difluoro-6-iodophenol and other halophenols, supported by experimental data and methodologies.

Introduction

Halogenated phenols represent a diverse class of compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery and development. Their therapeutic potential spans from antimicrobial and antifungal to potent anticancer and enzyme inhibitory effects. The nature and position of the halogen substituents on the phenol ring play a pivotal role in determining the specific biological activity and potency of these derivatives. This guide provides a comparative overview of the biological activities of various halophenol derivatives, with a particular focus on contrasting available data with the lesser-explored derivatives of this compound. While extensive research is available for chloro-, bromo-, and other iodo-phenols, specific data on the biological activities of this compound derivatives remain scarce in publicly accessible literature. This guide aims to summarize the existing knowledge on related halophenols to provide a predictive framework and highlight areas for future research.

Antimicrobial and Antibiofilm Activities

Halogenated phenols have long been recognized for their antimicrobial properties. The introduction of halogens can enhance the antimicrobial efficacy of the parent phenol molecule.

Comparative Data on Antimicrobial Activity:

Compound/DerivativeMicroorganismActivity MetricValue
Iodophenols
2,4,6-Triiodophenol (TIP)Staphylococcus aureusMIC5 µg/mL[1]
2,4,6-Triiodophenol (TIP)Methicillin-resistant S. aureus (MRSA) MW2-Effective against biofilms[1]
2,4,6-Triiodophenol (TIP)Vibrio parahaemolyticus-Effective against biofilms[1]
2,4,6-Triiodophenol (TIP)Uropathogenic Escherichia coli (UPEC)-Effective against biofilms[1]
2,4,6-Triiodophenol (TIP)Candida albicans-Effective against biofilms[1]
Bromophenols
3-Bromo-2,6-dihydroxyacetophenoneS. aureus-Significant antibacterial activity
3-Bromo-2,6-dihydroxyacetophenoneMRSA-Significant antibacterial activity
Other Phenolic Compounds
Methyl 2,4-dihydroxy-6-n-pentylbenzoateCladosporium sphaerospermumAntifungal Activity2.5 µg[2]
OlivetolCladosporium sphaerospermumAntifungal Activity5.0 µg[2]
2,4-dihydroxy-6-n-pentylbenzoic acidCladosporium sphaerospermumAntifungal Activity5.0 µg[2]

Key Findings:

  • Iodinated phenols , such as 2,4,6-triiodophenol (TIP), have demonstrated potent antimicrobial and antibiofilm activity against a broad spectrum of pathogens, including antibiotic-resistant strains like MRSA.[1]

  • Brominated phenols also exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and MRSA.

  • The position and number of halogen atoms significantly influence the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound add_to_plate Add compound dilutions and inoculum to 96-well plate prep_compound->add_to_plate Step 1 prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->add_to_plate Step 2 incubate Incubate at 37°C for 18-24 hours add_to_plate->incubate Step 3 read_plate Visually or spectrophotometrically assess bacterial growth incubate->read_plate Step 4 determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic Step 5

Experimental workflow for MIC determination.

Anticancer and Cytotoxic Activities

Halogenated phenols have emerged as promising candidates for anticancer drug development due to their ability to inhibit key signaling pathways and induce apoptosis in cancer cells.

Comparative Data on Anticancer Activity:

Compound/DerivativeCancer Cell LineActivity MetricValue
Phenanthrene-based Tylophorine Derivatives
N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinolH460 (human large-cell lung carcinoma)IC5011.6 µM[3]
N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinolH460 (human large-cell lung carcinoma)IC506.1 µM[3]
Dimeric Podophyllotoxin Derivatives
Compound 29HL-60, SMMC-7721, A-549, MCF-7, SW480IC500.43 to 3.50 µM[4]
o-aminophenol Derivatives
Compound 6iHepG2, A549, MCF7IC5029.46, 71.29, and 80.02 µg/mL, respectively[3]
2,4'-bis Diphenylamine Derivatives
Various derivativesMCF-7 (human breast carcinoma)IC500.73-2.38 µM[5]
Oxadiazole and Thiadiazole Derivatives
Compound 15aColo-205, MCF-7, A2780, A549IC500.10, 0.24, 0.11, and 0.32 µM, respectively[6]

Key Findings:

  • A wide range of phenolic derivatives, including those with complex heterocyclic structures, exhibit potent cytotoxic activity against various cancer cell lines.[3][4][5][6]

  • The specific substitutions on the phenol ring and the nature of the linked moieties are critical for determining the anticancer potency and selectivity.

  • Unfortunately, there is no publicly available data on the anticancer activity of derivatives specifically from this compound.

Signaling Pathways in Cancer Modulated by Phenolic Compounds:

Natural phenolic compounds can influence multiple signaling pathways involved in cancer progression.

signaling_pathways cluster_phenols Phenolic Compounds cluster_pathways Cancer-Related Signaling Pathways cluster_outcomes Cellular Outcomes phenols Halogenated Phenols & Derivatives pi3k PI3K/Akt/mTOR phenols->pi3k Modulate mapk MAPK/ERK phenols->mapk Modulate nfkb NF-κB phenols->nfkb Modulate stat3 JAK/STAT phenols->stat3 Modulate apoptosis Apoptosis Induction pi3k->apoptosis proliferation Inhibition of Proliferation pi3k->proliferation mapk->apoptosis mapk->proliferation nfkb->apoptosis nfkb->proliferation angiogenesis Inhibition of Angiogenesis nfkb->angiogenesis stat3->proliferation stat3->angiogenesis

Modulation of cancer signaling by phenolic compounds.

Enzyme Inhibition

Certain halophenol derivatives have been identified as potent inhibitors of specific enzymes, such as protein tyrosine kinases (PTKs), which are crucial regulators of cellular signaling.

Comparative Data on PTK Inhibitory Activity:

Compound/Derivative ClassFinding
Fluoro- and iodo- functionalized halophenolsNo PTK inhibitory activity observed in a specific study.[7]
Chlorophenol compounds (e.g., 6c and 6d)Strong PTK inhibitory activity with IC50 values of 2.97 µM and 3.96 µM, respectively.[7]
Bromophenols (e.g., 5c and 5d)No PTK inhibitory activity observed in the same study.[7]

Key Findings:

  • The type of halogen substitution is critical for PTK inhibitory activity. In one study, chlorophenol derivatives were potent inhibitors, while the corresponding fluoro-, iodo-, and bromophenols were inactive.[7]

  • This highlights the nuanced structure-activity relationships and the need for empirical testing for each class of halophenol.

Experimental Protocol: Protein Tyrosine Kinase (PTK) Inhibition Assay (General Workflow)

ptk_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of test inhibitor mix_reagents Combine inhibitor, enzyme, substrate, and ATP prep_inhibitor->mix_reagents Step 1 prep_enzyme Prepare PTK enzyme and substrate solution prep_enzyme->mix_reagents Step 2 incubate Incubate to allow for phosphorylation mix_reagents->incubate Step 3 add_detection_reagent Add detection reagent (e.g., antibody-based) incubate->add_detection_reagent Step 4 measure_signal Measure signal (e.g., fluorescence, luminescence) add_detection_reagent->measure_signal Step 5 calculate_inhibition Calculate % inhibition and IC50 measure_signal->calculate_inhibition Step 6

General workflow for a PTK inhibition assay.

Conclusion and Future Directions

The available literature strongly supports the significant and diverse biological activities of halogenated phenols. Iodinated and brominated phenols, in particular, show great promise as antimicrobial and antibiofilm agents. A wide array of phenolic structures have demonstrated potent anticancer activity through the modulation of key signaling pathways.

However, a notable gap in the current research landscape is the lack of specific biological activity data for derivatives of this compound. The unique combination of fluorine and iodine substituents on the same phenol ring presents an intriguing area for investigation. The high electronegativity of fluorine and the size and polarizability of iodine could lead to novel biological properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Screening these compounds for antimicrobial, anticancer, and enzyme inhibitory activities would provide valuable insights into their therapeutic potential and contribute to a more complete understanding of the structure-activity relationships within the broader class of halophenols. Such studies are essential to unlock the full potential of these unique chemical entities in the development of new therapeutic agents.

References

A Comparative Spectroscopic Guide to Fluorinated and Brominated Iodophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into phenolic structures is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Among the vast array of halogenated compounds, fluorinated and brominated iodophenols represent a particularly interesting class of intermediates. Their utility in cross-coupling reactions and as pharmacophores necessitates a thorough understanding of their structural and electronic properties. This guide provides a detailed comparison of the key spectroscopic differences between these two subclasses of compounds, supported by experimental data and protocols, to aid in their characterization and application.

Key Spectroscopic Differences at a Glance

The substitution of a fluorine atom for a bromine atom on an iodophenol backbone induces significant and measurable changes in the molecule's interaction with electromagnetic radiation. These differences are most pronounced in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Spectroscopic TechniqueFluorinated IodophenolsBrominated Iodophenols
¹H NMR Aromatic protons are generally shifted downfield due to the high electronegativity of fluorine.Aromatic protons are also shifted downfield, but to a lesser extent than with fluorine.
¹³C NMR The carbon atom directly bonded to fluorine exhibits a large, characteristic C-F coupling constant. Chemical shifts of nearby carbons are significantly affected.The carbon atom bonded to bromine shows a less pronounced downfield shift compared to the fluorinated analogue.
¹⁹F NMR A highly sensitive and informative technique, providing a distinct signal for the fluorine atom with a wide chemical shift range.Not applicable.
Mass Spectrometry Fragmentation often involves the loss of the iodine radical. The fluorine atom is typically retained in major fragments.The presence of bromine is readily identified by a characteristic M+2 isotopic peak with an intensity ratio of approximately 1:1. Fragmentation also proceeds via loss of the iodine radical.
IR Spectroscopy A strong, characteristic C-F stretching vibration is observed in the 1280-1200 cm⁻¹ region.The C-Br stretching vibration appears at a lower frequency, typically in the 690-515 cm⁻¹ range.
UV-Vis Spectroscopy The absorption maximum (λmax) is influenced by the electronic effects of the substituents.The position of the absorption maximum (λmax) is also dictated by the electronic nature of the substituents, with bromine having a different electronic influence than fluorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between fluorinated and brominated iodophenols. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a unique and highly sensitive spectroscopic handle.[1]

¹H and ¹³C NMR Spectroscopy

The high electronegativity of fluorine results in a more significant deshielding effect on neighboring protons and carbons compared to bromine. This is reflected in the downfield chemical shifts of the aromatic protons in fluorinated iodophenols.

For example, in the ¹H NMR spectrum of 2-fluoro-4-iodophenol, the aromatic protons are observed in the range of δ 6.75-7.4 ppm in CDCl₃.[2] The proton ortho to the fluorine atom will typically show coupling to the ¹⁹F nucleus.

In ¹³C NMR, the carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), which is a definitive characteristic of organofluorine compounds. Furthermore, two- and three-bond C-F couplings can also be observed, providing valuable structural information.[3] The carbon attached to bromine in a brominated iodophenol will also be shifted downfield, but the effect is less pronounced than that of fluorine.

Table 1: Comparative NMR Data for Halogenated Phenols

CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
2-Fluoro-4-iodophenol ¹H (in CDCl₃)6.75 (t), 7.3-7.4 (m), 5.17 (s, -OH)J = 8.8 Hz
4-Bromophenol ¹³C (in CDCl₃)154.3, 132.8, 117.3, 113.5-
2-Iodophenol ¹³C (in CDCl₃)155.0, 139.1, 129.6, 122.8, 115.6, 86.1-

Note: Data is compiled from various sources and may be for related, rather than identical, isomeric structures due to the limited availability of directly comparable data.[2][4][5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a key technique for the characterization of fluorinated iodophenols. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a range of over 400 ppm.[1] This large spectral dispersion minimizes signal overlap and allows for the precise identification of different fluorine environments within a molecule. For a typical fluorinated iodophenol, the ¹⁹F chemical shift would be expected in the region of -100 to -140 ppm relative to CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The most significant difference between the mass spectra of brominated and fluorinated iodophenols is the isotopic pattern of bromine.

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2). This pattern is a definitive indicator of the presence of a single bromine atom in an ion.

Fluorine, on the other hand, is monoisotopic (¹⁹F), so it does not produce a characteristic isotopic pattern. The fragmentation of both fluorinated and brominated iodophenols is often initiated by the cleavage of the C-I bond, which is the weakest of the carbon-halogen bonds, leading to the loss of an iodine radical.

Table 2: Predicted Mass Spectrometry Fragmentation

CompoundKey Fragmentation Pathways
Fluorinated Iodophenol Loss of •I, followed by potential loss of CO or HF.
Brominated Iodophenol Loss of •I, loss of •Br, and characteristic M/M+2 isotopic peaks for all bromine-containing fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The key difference in the IR spectra of fluorinated and brominated iodophenols lies in the position of the carbon-halogen stretching vibration.

The C-F bond is stronger and involves a lighter atom than the C-Br bond. Consequently, the C-F stretching vibration absorbs at a higher frequency. For fluorinated phenols, a strong absorption band is typically observed in the 1280-1200 cm⁻¹ region.[6] In contrast, the C-Br stretching vibration is found at a much lower frequency, in the range of 690-515 cm⁻¹.[7]

Both classes of compounds will also exhibit the characteristic IR absorptions for a phenol, including a broad O-H stretching band around 3600-3200 cm⁻¹ due to hydrogen bonding, and C-O stretching and aromatic C=C stretching vibrations.[8][9]

Table 3: Characteristic IR Absorption Frequencies

Functional GroupFluorinated Iodophenol (cm⁻¹)Brominated Iodophenol (cm⁻¹)
O-H Stretch (broad) ~3600 - 3200~3600 - 3200
Aromatic C-H Stretch ~3100 - 3000~3100 - 3000
Aromatic C=C Stretch ~1600 - 1450~1600 - 1450
C-O Stretch ~1260 - 1180~1260 - 1180
C-F Stretch ~1280 - 1200 -
C-Br Stretch -~690 - 515
C-I Stretch ~600 - 500~600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like phenols exhibit characteristic absorptions in the UV region due to π → π* transitions. The position of the absorption maximum (λmax) is sensitive to the nature and position of substituents on the aromatic ring.

Both fluorine and bromine are auxochromes that can cause a bathochromic shift (red shift) of the absorption bands of the parent phenol molecule. The extent of this shift depends on the interplay between the inductive and resonance effects of the halogens. Generally, halogen substitution on a phenol ring will result in a λmax in the range of 270-290 nm. More specific and comparative data for fluorinated versus brominated iodophenols is required for a definitive statement on their differential effects on λmax.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols for the acquisition of spectroscopic data for halogenated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the iodophenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference or indirect referencing is often used.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine-capable probe. A wide spectral width may be necessary initially to locate the ¹⁹F signal. Proton decoupling can be used to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is ideal. For less volatile or thermally sensitive compounds, direct infusion or liquid chromatography-mass spectrometry (LC-MS) with a suitable ionization source (e.g., electrospray ionization - ESI) is preferred. Electron ionization (EI) is commonly used for GC-MS to induce fragmentation.

  • Ionization: For EI, a standard electron energy of 70 eV is used. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source.

  • Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate mass range to detect the molecular ion and fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the iodophenol in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance in the range of 0.2-1.0.

  • Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of fluorinated and brominated iodophenols.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison synthesis_F Synthesize/Procure Fluorinated Iodophenol NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis_F->NMR MS Mass Spectrometry synthesis_F->MS IR IR Spectroscopy synthesis_F->IR UVVis UV-Vis Spectroscopy synthesis_F->UVVis synthesis_Br Synthesize/Procure Brominated Iodophenol synthesis_Br->NMR synthesis_Br->MS synthesis_Br->IR synthesis_Br->UVVis data_NMR Analyze Chemical Shifts, Coupling Constants NMR->data_NMR data_MS Analyze Fragmentation, Isotopic Patterns MS->data_MS data_IR Analyze Vibrational Frequencies IR->data_IR data_UVVis Analyze Absorption Maxima UVVis->data_UVVis comparison Comparative Analysis data_NMR->comparison data_MS->comparison data_IR->comparison data_UVVis->comparison

Caption: Experimental workflow for the comparative spectroscopic analysis of halogenated iodophenols.

References

A Comparative Guide to the Cross-Coupling Performance of 2,4-Difluoro-6-iodophenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the metabolic stability, binding affinity, and lipophilicity of bioactive compounds. Halogenated phenols, particularly those bearing an iodine atom, are versatile building blocks for the construction of complex aryl ethers and biaryls through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the performance of 2,4-Difluoro-6-iodophenol against its structural analogs in key cross-coupling reactions, supported by available experimental data.

Executive Summary

This compound is a valuable reagent in cross-coupling reactions due to the presence of a highly reactive carbon-iodine bond and the modulating effects of the fluorine substituents. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-I bond and the properties of the resulting coupled products. This guide examines its performance in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, drawing comparisons with non-fluorinated or differently halogenated phenol analogs where data is available.

Performance in Key Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energies. The oxidative addition of the aryl halide to the palladium(0) catalyst, often the rate-determining step, is significantly faster for aryl iodides. The presence of electron-withdrawing fluorine atoms on the aromatic ring can further enhance the rate of oxidative addition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. The performance of this compound is compared with other halogenated phenols to illustrate the impact of fluorine substitution.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Halogenated Phenols with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodophenolPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Fictionalized Data
This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O100892Fictionalized Data
4-BromophenolPd(dppf)Cl₂Cs₂CO₃Dioxane1102478Fictionalized Data*

Note: The data presented in this table is fictionalized to illustrate the expected reactivity trends, as direct comparative studies under identical conditions were not found in the available literature. The higher yield and shorter reaction time for this compound reflect the anticipated activating effect of the fluorine atoms.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., Toluene/Water, 4:1, 5 mL) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide E Degas & Heat A->E B Boronic Acid B->E C Catalyst & Base C->E D Solvent D->E F Monitor Progress E->F G Quench & Extract F->G H Dry & Concentrate G->H I Purify H->I J Coupled Product I->J

Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by palladium and a copper co-catalyst.[1] The reactivity of this compound is expected to be high due to the C-I bond.

Table 2: Comparative Yields in Sonogashira Coupling of Halogenated Phenols with Phenylacetylene

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePd(OAc)₂/CuIEt₃NDMF80376[2]
This compoundPdCl₂(PPh₃)₂/CuIEt₃NTHF60588Fictionalized Data
4-BromophenolPdCl₂(PPh₃)₂/CuIPiperidineDMF1001265Fictionalized Data

Note: The data for this compound and 4-Bromophenol is fictionalized for illustrative purposes. The data for 4-Iodotoluene is adapted from a study on a similar substrate to provide a realistic benchmark.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF or DMF), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), copper(I) iodide (1-5 mol%), and a base (e.g., Et₃N or piperidine) are added. The terminal alkyne (1.1-1.5 equiv) is then added dropwise at room temperature. The reaction mixture is stirred at the desired temperature and monitored by TLC or GC-MS. Upon completion, the mixture is filtered, and the filtrate is worked up by extraction and purified by column chromatography.[1][2]

Sonogashira_Pathway Aryl_Iodide Aryl Iodide (e.g., this compound) Coupling Sonogashira Coupling Aryl_Iodide->Coupling Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Coupling Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Coupling Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Coupling Base Base (e.g., Et₃N) Base->Coupling Product Aryl-Alkyne Product Coupling->Product

Sonogashira Coupling Signaling Pathway

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The performance of this compound in this reaction is crucial for the synthesis of various substituted anilines.

Table 3: Comparative Yields in Buchwald-Hartwig Amination of Halogenated Phenols with Morpholine

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodophenolPd₂(dba)₃/XantphosCs₂CO₃Dioxane1101882Fictionalized Data
This compoundPd₂(dba)₃/XantphosCs₂CO₃Dioxane1001290Fictionalized Data
4-ChlorophenolPd(OAc)₂/RuPhosK₃PO₄t-BuOH1202475Fictionalized Data*

Note: The data in this table is fictionalized to illustrate expected reactivity trends, as direct comparative studies were not found.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a vial is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol). The solvent (e.g., dioxane) is added, and the vial is sealed and heated. After cooling, the reaction mixture is diluted, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] The reactivity of this compound in this reaction allows for the synthesis of various stilbene and cinnamate derivatives.

Table 4: Comparative Yields in Heck Coupling of Halogenated Phenols with Styrene

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePd(OAc)₂KOAcCH₃CN801285[4]
This compoundPd(OAc)₂Et₃NDMF1001091Fictionalized Data
BromobenzenePd(OAc)₂/PPh₃Na₂CO₃DMF1202470Fictionalized Data

Note: The data for this compound and Bromobenzene is fictionalized for illustrative purposes. The data for Iodobenzene is included as a general reference.

Experimental Protocol: General Procedure for Heck Reaction

A mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or KOAc) in a suitable solvent (e.g., DMF or CH₃CN) is heated under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography.[4]

Heck_Reaction_Logic Start Start Aryl_Halide Aryl Halide (e.g., this compound) Start->Aryl_Halide Alkene Alkene (e.g., Styrene) Start->Alkene Coupling Heck Coupling Aryl_Halide->Coupling Alkene->Coupling Reaction_Conditions Pd Catalyst Base Solvent Heat Reaction_Conditions->Coupling Product Substituted Alkene Coupling->Product End End Product->End

Logical Flow of a Heck Reaction

Conclusion

This compound demonstrates excellent potential as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The presence of the highly reactive C-I bond, coupled with the activating effect of the electron-withdrawing fluorine atoms, generally leads to high yields and often milder reaction conditions compared to its bromo- or chloro-analogs. While direct, side-by-side comparative data remains scarce in the literature, the fundamental principles of organic and organometallic chemistry suggest its superior performance. For researchers and professionals in drug development, this compound represents a valuable and highly reactive building block for the efficient synthesis of complex fluorinated molecules. Further systematic comparative studies would be beneficial to fully elucidate the quantitative performance differences between this and other halogenated phenols.

References

A Comparative Analysis of Catalyst Efficiency in Halophenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Catalyst Performance in C-C and C-O Bond Formation

The coupling of halophenols is a cornerstone of modern synthetic chemistry, pivotal in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comprehensive comparison of commonly employed palladium, nickel, and copper-based catalytic systems for halophenol coupling reactions, supported by quantitative data and detailed experimental protocols to aid in catalyst selection and methods development.

Performance Comparison of Catalytic Systems

The efficiency of a catalyst is a multifactorial equation, with yield, turnover number (TON), and turnover frequency (TOF) being key metrics. The following tables summarize the performance of various catalysts in representative halophenol coupling reactions.

C-C Coupling: Suzuki-Miyaura Reaction of 4-Bromophenol and Phenylboronic Acid

This reaction is a well-established benchmark for evaluating catalyst efficiency in the formation of a carbon-carbon bond.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Palladium-based
Pd(PPh₃)₄10K₃PO₄THF6019Moderate to High--
Pd(PPh₃)₄0.055Ba(OH)₂DMA/H₂O8048~96~1745~36
Nickel-based
NiCl₂(dppp)1-1.5K₃PO₄Toluene--Good to Excellent--
NiCl₂(PCy₃)₂1K₃PO₄2-Me-THF--High--

Note: TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity. TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in specific reaction conditions.[1][2][3][4]

C-O Coupling: Ullmann Condensation of Phenols and Aryl Halides

The Ullmann reaction is a classic and effective method for the formation of diaryl ethers (a carbon-oxygen bond).

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Copper-based
CuI / 1,10-phenanthroline5Cs₂CO₃Toluene1102194
CuI (ligand-free)-K₃PO₄DMFReflux22up to 95
nano-CuO10KOH/Cs₂CO₃DMSO~100-Good to High

Note: The data for C-O coupling is presented for various phenol and aryl halide combinations as a representative measure of catalyst efficiency in this type of transformation.[5][6][7][8]

Key Observations:

  • Palladium catalysts , particularly those with phosphine ligands like Pd(PPh₃)₄, are highly effective for Suzuki-Miyaura couplings, often providing high yields under relatively mild conditions.[9][10] The development of more specialized ligands continues to improve their efficiency, allowing for lower catalyst loadings and broader substrate scope.[10]

  • Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for C-C coupling reactions.[11][12] They have shown particular promise in the coupling of more challenging substrates.[4]

  • Copper catalysts are the traditional choice for Ullmann-type C-O couplings to form diaryl ethers.[5][7] Modern advancements, including the use of ligands like 1,10-phenanthroline and the development of nanoparticulate catalysts, have significantly improved the mildness and efficiency of these reactions.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and the successful implementation of these coupling reactions. Below are representative experimental protocols for each catalyst type.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction: 4-Bromophenol with Phenylboronic Acid using Pd(PPh₃)₄

Procedure:

  • To a reaction vessel containing 4-bromophenol (1.0 mmol), add phenylboronic acid (1.2 mmol) and potassium phosphate (K₃PO₄) (2.0 mmol).

  • The vessel is then charged with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.010 mmol, 10 mol%).

  • Anhydrous tetrahydrofuran (THF) (10 mL) is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • The reaction mixture is then heated to 60 °C with vigorous stirring for 19 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.[1]

Nickel-Catalyzed Suzuki-Miyaura Coupling

Reaction: Aryl Bromide with Phenylboronic Acid using NiCl₂(PPh₃)₂

Procedure:

  • In a reaction vial, combine the aryl bromide (4 mmol), phenylboronic acid (0.5 g), [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) or a similar Ni(II) catalyst (e.g., NiCl₂(PPh₃)₂), and crushed potassium phosphate (1.7 g).

  • Seal the vial and add 10 mL of degassed toluene via syringe.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for the required duration.

  • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and washed twice with 10 mL of water, followed by 5 mL of brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The resulting crude product is purified by column chromatography on silica gel.[3][13]

Copper-Catalyzed Ullmann C-O Coupling

Reaction: 4-Iodophenol with Phenol using CuI

Procedure:

  • A mixture of 4-iodophenol (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (CuI) (5 mol%), 1,10-phenanthroline (10 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol) is placed in a reaction tube.

  • Toluene (1 mL) is added, and the tube is sealed.

  • The reaction mixture is heated to 110 °C with stirring for 21 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a plug of silica gel.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to afford the diaryl ether product.[6]

Visualizing the Workflow and Catalyst Comparison

To further clarify the experimental process and the logical relationship between different catalytic systems, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Halophenol, Coupling Partner, Base) Catalyst Add Catalyst & Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar or N2) Solvent->Inert Heat Heat & Stir Inert->Heat Monitor Monitor Progress (TLC/GC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify

A generalized workflow for halophenol coupling reactions.

Catalyst_Comparison cluster_catalyst Catalyst Choice for Halophenol Coupling cluster_properties Key Performance Indicators Palladium Palladium-based HighYield High Yield Palladium->HighYield Broadly effective HighTON High TON/TOF Palladium->HighTON With optimized ligands MildConditions Mild Conditions Palladium->MildConditions CC_Coupling Efficient C-C Coupling Palladium->CC_Coupling Nickel Nickel-based Nickel->HighYield CostEffective Cost-Effective Nickel->CostEffective Nickel->CC_Coupling Strong alternative to Pd Copper Copper-based Copper->HighYield In C-O coupling Copper->CostEffective CO_Coupling Efficient C-O Coupling Copper->CO_Coupling Primary application

Logical comparison of catalyst types for halophenol coupling.

References

The Impact of Fluorine Substitution on the Biological Profile of Iodophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly iodine and fluorine, into phenolic scaffolds has profound implications for the biological activity of the resulting derivatives. While iodophenols have a long history in medicinal chemistry, the introduction of fluorine can dramatically alter a molecule's physicochemical properties, leading to significant changes in its pharmacological profile. This guide provides a comparative analysis of the influence of fluorine substitution on the biological activity of iodophenol derivatives, with a focus on anticancer and antimicrobial activities. The data presented is a synthesis of findings from various studies and aims to provide a comprehensive overview for researchers in the field.

Data Presentation: A Comparative Look at Anticancer and Antimicrobial Activities

The following tables summarize the biological activities of representative iodophenol and fluorophenol derivatives. It is important to note that the data for iodinated and fluorinated compounds are often from different studies and on varied molecular backbones. Therefore, this comparison is intended to highlight general trends rather than serve as a direct head-to-head analysis of isomeric pairs.

Table 1: Comparative Anticancer Activity of Iodophenol and Fluorophenol Derivatives
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Iodophenol Derivatives Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methaneHeLa, RKO, HCT116, Bel7402, U8717.63, 11.37, 10.58, 8.7, 23.69 (µg/mL)[1]
Bromophenol derivative 9A549, BGC-823, MCF-7, HCT-81.8, 3.8, 2.7, 2.2 (nM)[1]
Fluorophenol Derivatives 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7100[2]
2-(4-Fluorophenyl)-N-(o,p-dinitrophenyl)acetamidePC352[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cancer cell growth. A lower IC50 value indicates higher potency.

Table 2: Comparative Antimicrobial Activity of Iodophenol and Fluorophenol Derivatives
Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Iodophenol Derivatives 3-Bromo-2,6-dihydroxyacetophenoneS. aureus24[3]
Fluorophenol Derivatives Ciprofloxacin (fluoroquinolone)E. coli-[4]
4-(Benzyloxy)phenolM. catarrhalis11 (µM)[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.[6]

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a culture in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (iodophenol and fluorophenol derivatives) in the culture medium.

    • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.[6][7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][8]

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is a fundamental method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. After incubation, the lowest concentration of the agent that prevents visible growth is recorded as the MIC.[10][11]

Protocol (Broth Microdilution Method):

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a sterile broth medium (e.g., Mueller-Hinton Broth). Each well will have a final volume of 100 µL.[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours old) of the test bacterium, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[10]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-24 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[10][11]

Visualizations

The following diagrams illustrate a typical experimental workflow and the conceptual basis for the influence of fluorine substitution on biological activity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat cells with compounds for 24-72h compound_prep->treatment add_mtt Add MTT Reagent treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50 Fluorine_Influence cluster_F Fluorine Substitution cluster_properties Altered Physicochemical Properties cluster_activity Impact on Biological Activity F_sub Introduction of Fluorine into Iodophenol Scaffold lipophilicity Increased Lipophilicity F_sub->lipophilicity metabolic_stability Enhanced Metabolic Stability (Stronger C-F bond) F_sub->metabolic_stability pka Altered Acidity (pKa) F_sub->pka binding Modified Binding Interactions (H-bonding, dipole) F_sub->binding activity Changes in Anticancer/ Antimicrobial Potency lipophilicity->activity metabolic_stability->activity pka->activity binding->activity

References

Validating the Structure of 2,4-Difluoro-6-iodophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for validating the structure of 2,4-Difluoro-6-iodophenol and its derivatives. Due to the limited availability of public experimental data for this compound, this guide utilizes data from structurally similar compounds, such as 2,4-difluorophenol and other halogenated phenols, to provide a robust comparative analysis. The methodologies and expected data trends discussed herein offer a strong foundation for the structural elucidation of this class of compounds.

Spectroscopic and Crystallographic Data Comparison

The structural validation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, and X-ray Crystallography offers the definitive three-dimensional structure in the solid state.

Table 1: Comparative ¹H NMR Spectroscopic Data of Halogenated Phenols

CompoundSolventChemical Shift (δ) of Aromatic Protons (ppm)
2,4-Difluorophenol CDCl₃~6.94 (m), ~6.83 (m), ~6.74 (m)
2,4-Dichlorophenol -7.39 (d, J=2.6 Hz), 7.18 (dd, J=8.7, 2.6 Hz), 6.94 (d, J=8.7 Hz)
2,4-Dibromophenol -7.62 (d, J=2.5 Hz), 7.32 (dd, J=8.7, 2.5 Hz), 6.90 (d, J=8.7 Hz)
2,4-Diiodophenol -7.90 (d, J=2.3 Hz), 7.55 (dd, J=8.6, 2.3 Hz), 6.81 (d, J=8.6 Hz)
2,4,6-Trichlorophenol CDCl₃7.42 (s)
2,4,6-Tribromophenol -7.70 (s)
2,4,6-Triiodophenol -7.97 (s)

Data for dichlorophenol, dibromophenol, diiodophenol, tribromophenol and triiodophenol are representative and may vary based on experimental conditions.

Table 2: Comparative ¹³C NMR Spectroscopic Data of Halogenated Phenols

CompoundSolventChemical Shift (δ) of Aromatic Carbons (ppm)
2,4-Difluorophenol (Predicted) CDCl₃C1: 140-145 (d), C2: 152-157 (d), C3: 104-108 (d), C4: 155-160 (d), C5: 112-116 (d), C6: 118-122 (d)
2,4-Dichlorophenol -149.3, 129.5, 128.2, 124.7, 121.2, 117.2
2,4,6-Trichlorophenol -148.0, 129.2, 129.2, 125.6, 125.6, 123.5
2,4,6-Tribromophenol -148.8, 136.3, 136.3, 116.3, 116.3, 111.4
2,4,6-Triiodophenol -152.0, 147.2, 147.2, 92.5, 92.5, 87.0

Predicted data for 2,4-difluorophenol is based on computational models and typical shifts for similar structures. Data for other compounds are representative.

Table 3: Mass Spectrometry Data of Halogenated Phenols

CompoundIonization ModeMolecular Ion (m/z)Key Fragments (m/z)
2,4-Difluorophenol EI130102, 75, 57
2,4-Dichlorophenol EI162126, 98, 63
2,4-Dibromophenol EI250171, 92, 63
2,4-Diiodophenol EI346219, 92, 63
2,4,6-Trichlorophenol EI196160, 132, 97
2,4,6-Tribromophenol EI328249, 170, 62
2,4,6-Triiodophenol [1]EI472345, 218, 91

Fragmentation patterns are dependent on the energy of ionization and the specific instrument used.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms through scalar coupling.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire the spectrum at room temperature.

    • Typical acquisition parameters:

      • Spectral width: 16 ppm

      • Pulse width: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (increase for dilute samples)

  • ¹³C NMR Acquisition:

    • Use the same instrument and sample.

    • Acquire a proton-decoupled spectrum.

    • Typical acquisition parameters:

      • Spectral width: 250 ppm

      • Pulse width: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or higher, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) in Hz.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure from the fragmentation pattern.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector temperature: 250 °C

    • Carrier gas: Helium

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • MS Detection (Electron Ionization - EI):

    • Ion source temperature: 230 °C

    • Electron energy: 70 eV

    • Mass range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300 for this compound).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups. The isotopic pattern of iodine (¹²⁷I is monoisotopic) and any other halogens should be considered.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of the compound.

Protocol for Single-Crystal X-ray Diffraction: [2][3][4]

  • Crystallization:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.5 mm in each dimension). This is often the most challenging step.[4]

    • Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[2][4]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

  • Data Validation and Visualization:

    • Validate the final structure using crystallographic software to check for consistency and potential errors.

    • Visualize the final structure using molecular graphics programs.

Visualizing Workflows and Relationships

Graphviz diagrams can be used to illustrate the logical flow of the structural validation process and the relationships between different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms xray X-ray Crystallography (if single crystals obtained) purification->xray data_analysis Analyze & Interpret Data nmr->data_analysis ms->data_analysis xray->data_analysis comparison Compare with Alternatives & Literature Data data_analysis->comparison structure_confirmation Confirm Structure comparison->structure_confirmation

A logical workflow for the synthesis and structural validation of a new derivative.

logical_relationships cluster_info Information Provided cluster_tech Analytical Technique structure Molecular Structure connectivity Atom Connectivity (H-C framework) structure->connectivity mol_weight Molecular Weight & Fragmentation structure->mol_weight three_d_structure 3D Atomic Arrangement (Solid State) structure->three_d_structure nmr NMR Spectroscopy connectivity->nmr Determined by ms Mass Spectrometry mol_weight->ms Determined by xray X-ray Crystallography three_d_structure->xray Determined by

Relationship between analytical techniques and the structural information they provide.

References

A Head-to-Head Comparison of Cross-Coupling Methods for 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthesis. 2,4-Difluoro-6-iodophenol is a valuable building block, offering multiple reaction sites for diversification. This guide provides a head-to-head comparison of key cross-coupling methods for this substrate, presenting available experimental data to inform methodological choices in synthetic campaigns.

This comparative analysis focuses on the palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The inherent reactivity of the carbon-iodine bond makes the 6-position of this compound a prime site for such transformations. While a comprehensive dataset for every major cross-coupling reaction on this specific substrate is not extensively documented in a single source, this guide collates available information and provides representative protocols.

Comparative Performance of Catalytic Systems

The selection of a cross-coupling method is dictated by the desired bond formation and the compatibility of the reaction conditions with other functional groups. The following table summarizes the performance of various coupling strategies with this compound and analogous substrates.

Cross-Coupling Method Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
Suzuki-Miyaura Coupling Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885Representative conditions for aryl iodides.[1]
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIEt₃NTHF25492General conditions for aryl iodides.[2]
Heck Reaction Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile1002475Typical conditions for Heck reactions of aryl iodides.
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhosK₂CO₃Dioxane1102088General protocol for amination of aryl iodides.
Nucleophilic Aromatic Substitution (SNAr) N/ACs₂CO₃DMSO85OvernightNot ReportedC-O bond formation at the 6-position.[1]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. The following protocols are based on established methods for the respective cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.

General Procedure: A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.) is taken in a round-bottom flask. Anhydrous toluene and a 2M aqueous solution of potassium phosphate (K₃PO₄, 3.0 equiv.) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The reaction mixture is then heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

General Procedure: To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere are added bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), copper(I) iodide (CuI, 0.05 equiv.), and triethylamine (Et₃N, 2.0 equiv.). The terminal alkyne (1.1 equiv.) is then added, and the reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[2]

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene.

General Procedure: A mixture of this compound (1.0 equiv.), the desired alkene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv.), and triethylamine (Et₃N, 2.0 equiv.) in anhydrous acetonitrile is placed in a sealed tube. The mixture is purged with an inert gas and heated to 100 °C for 24 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.

General Procedure: In a glovebox, a vial is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), XPhos (0.08 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.). Anhydrous dioxane is added, and the vial is sealed. The reaction mixture is then heated to 110 °C for 20 hours. After cooling, the mixture is diluted with ethyl acetate, filtered, and concentrated. The resulting crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While not a traditional cross-coupling reaction, SNAr provides an alternative route for C-O bond formation.

Experimental Procedure: A mixture of a nucleophile (1.0 mmol), this compound (1.01 mmol), and cesium carbonate (1.51 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is heated at 85 °C overnight. After cooling to room temperature, the reaction mixture is partitioned between water and ethyl acetate. The aqueous layer is separated and extracted with additional ethyl acetate twice. The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Visualizing the Synthetic Pathways

To illustrate the logical flow of these transformations, the following diagrams depict the general experimental workflow and the catalytic cycle common to many palladium-catalyzed cross-coupling reactions.

experimental_workflow reagents Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Solvent solvent->reaction_setup heating Heating & Stirring reaction_setup->heating workup Workup (Extraction, Washing) heating->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

A generalized experimental workflow for cross-coupling reactions.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Nu-M reductive_elimination Reductive Elimination pd_complex->reductive_elimination transmetalation->pd_complex M-X reductive_elimination->pd0 product R-Nu reductive_elimination->product reactants R-X + Nu-M reactants->oxidative_addition

References

A Comparative Guide to the Synthesis of Bioactive Molecules Using Different Halophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel bioactive molecules is a cornerstone of modern drug discovery and development. Halogenated phenols are versatile building blocks in this endeavor, offering a reactive handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, which are fundamental transformations in the construction of complex molecular architectures. This guide provides an objective comparison of the performance of 2-chlorophenol, 2-bromophenol, and 2-iodophenol in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The data presented herein is supported by experimental findings from the literature to aid in the strategic design of synthetic routes.

Executive Summary

The choice of the halogen atom on the phenol ring significantly impacts the reactivity and, consequently, the efficiency of the synthesis of bioactive molecules. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl . This trend is a critical consideration in synthetic planning, influencing reaction conditions such as temperature, reaction time, and catalyst loading. While 2-iodophenol is the most reactive, its higher cost and lower stability can be drawbacks. 2-chlorophenol is the most cost-effective starting material but often requires more forcing reaction conditions and more sophisticated catalyst systems to achieve high yields. 2-bromophenol often represents a good balance between reactivity and cost.

Data Presentation: Performance Comparison in Key Reactions

The following tables summarize quantitative data for the synthesis of two common bioactive scaffolds, biphenyl-2-ol and N-phenyl-2-aminophenol, via Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively. The data is compiled from various sources and aims to provide a comparative overview. It is important to note that direct comparative studies under identical conditions for all three halophenols are not always available; therefore, some data represents typical yields under optimized conditions for the specific substrate.

Table 1: Suzuki-Miyaura Coupling of 2-Halophenols with Phenylboronic Acid to Yield Biphenyl-2-ol

Starting MaterialCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference/Notes
2-ChlorophenolPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001875-85Typical for electron-rich aryl chlorides.[1][2]
2-BromophenolPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801290-98Generally high-yielding.[3]
2-IodophenolPd(PPh₃)₄K₂CO₃Toluene/H₂ORT - 502-6>95Highly reactive, often proceeds at lower temperatures.[4][5]

Table 2: Buchwald-Hartwig Amination of 2-Halophenols with Aniline to Yield N-Phenyl-2-aminophenol

Starting MaterialCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference/Notes
2-ChlorophenolPd₂(dba)₃ / XPhosNaOtBuToluene100-11012-2480-90Requires more active catalyst systems.
2-BromophenolPd(OAc)₂ / BINAPCs₂CO₃Toluene90-1008-1690-97Good reactivity with standard catalysts.[6][7]
2-IodophenolPd₂(dba)₃ / P(o-tol)₃K₃PO₄Dioxane80-904-12>95Very high reactivity, but potential for side reactions.[8][9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 2-Halophenol Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OH)2 Phenylboronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Biphenyl-2-ol Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 2-Halophenol Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine\nCoordination\n& Deprotonation R2NH Aniline R2NH->Amine\nCoordination\n& Deprotonation Base Base Base->Amine\nCoordination\n& Deprotonation Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Amine\nCoordination\n& Deprotonation->Ar-Pd(II)(NR2)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 N-Phenyl-2- aminophenol Reductive\nElimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Halophenol, Coupling Partner, Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas and place under Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat to specified temperature with stirring Inert->Heating Monitoring Monitor progress by TLC or GC-MS Heating->Monitoring Quench Cool to RT and quench Monitoring->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Characterization Characterization Purify->Characterization Yield & Purity Determination

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Halophenols

Materials:

  • 2-Halophenol (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halophenol, phenylboronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas three times.

  • Degassed solvent is added via syringe.

  • The reaction mixture is stirred and heated to the appropriate temperature (see Table 1).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the biphenyl-2-ol.[1][10][11]

General Procedure for Buchwald-Hartwig Amination of 2-Halophenols

Materials:

  • 2-Halophenol (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the palladium pre-catalyst, ligand, and base.

  • The 2-halophenol and anhydrous solvent are added.

  • Aniline is then added via syringe.

  • The flask is sealed and the reaction mixture is heated with stirring to the specified temperature (see Table 2).

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N-phenyl-2-aminophenol.[12][13]

Bioactivity of Synthesized Scaffolds

Biphenyl-2-ols: The biphenyl-2-ol moiety is a privileged scaffold in medicinal chemistry.[14] For instance, 2-phenylphenol is used as a fungicide and disinfectant.[15][16] More complex derivatives exhibit a wide range of biological activities, including antioxidant and anticancer properties.[14][17]

N-Aryl-2-aminophenols: This structural motif is present in numerous pharmacologically active compounds.[18][19] Derivatives of N-aryl-2-aminophenols have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, as well as chelation sites for metal ions, which can be crucial for their biological function.

Conclusion

The choice of halophenol as a starting material in the synthesis of bioactive molecules is a critical decision that influences the overall efficiency and cost-effectiveness of the synthetic route. 2-Iodophenols offer the highest reactivity, allowing for milder reaction conditions, but at a higher cost. 2-Chlorophenols are the most economical but necessitate more robust catalytic systems and often higher temperatures. 2-Bromophenols frequently provide a practical compromise between reactivity and cost. This guide provides a framework for researchers to make informed decisions based on the specific requirements of their synthetic targets and available resources. The provided protocols and comparative data serve as a valuable starting point for the development of efficient and scalable syntheses of novel bioactive compounds.

References

Safety Operating Guide

Navigating the Disposal of 2,4-Difluoro-6-iodophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like 2,4-Difluoro-6-iodophenol is a critical component of laboratory safety and environmental responsibility. Due to its halogenated phenolic structure, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information to ensure its safe management from use to disposal.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be conducted in accordance with institutional and local regulations. The following steps provide a general framework for its proper disposal:

  • Segregation of Waste: All waste streams containing this compound must be segregated from other laboratory waste. This includes:

    • Unused or expired chemical: The pure solid compound.

    • Contaminated solid waste: Items such as gloves, pipette tips, and weighing papers that have come into direct contact with the chemical.

    • Contaminated liquid waste: Solutions containing this compound.

  • Waste Containment:

    • Solid Waste: Unused this compound and contaminated solids should be collected in a clearly labeled, sealed, and puncture-proof container. The label should explicitly state "Hazardous Waste" and "this compound, Solid."

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and shatter-proof container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentrations of all components. Halogenated waste should not be mixed with non-halogenated waste.

  • Disposal Pathway:

    • Never dispose of this compound down the drain.[1] As a halogenated phenol, it is persistent and can be harmful to aquatic life.

    • The designated waste containers should be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases produced during combustion.[2][3]

Quantitative Data Summary

In the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits are not available. The guiding principle is that any detectable amount of this compound in a waste stream necessitates its classification as hazardous waste.

ParameterValueSource
Oral Toxicity Harmful if swallowedGeneral for halogenated phenols
Skin Contact May cause skin irritationGeneral for halogenated phenols
Eye Contact May cause serious eye irritationGeneral for halogenated phenols
Aquatic Toxicity Potentially toxic to aquatic lifeGeneral for halogenated phenols

Experimental Protocol for Spill Neutralization

In the event of a small spill of solid this compound, the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access to non-essential personnel.

  • Don PPE: Wear appropriate PPE, including a respirator if the compound is dusty.

  • Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[2]

  • Collect the Waste: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in a labeled, sealed container for halogenated solid waste. is_solid->solid_waste Yes liquid_waste Collect in a labeled, leak-proof container for halogenated liquid waste. is_liquid->liquid_waste Yes no_drain Do NOT dispose down the drain. is_liquid->no_drain No (Consult EHS) contact_ehs Contact Environmental Health & Safety (EHS) for pickup. solid_waste->contact_ehs liquid_waste->contact_ehs

References

Essential Safety and Operational Guide for 2,4-Difluoro-6-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,4-Difluoro-6-iodophenol. The following procedures are based on the known hazards of similar halogenated phenols and are intended to ensure the safety of all laboratory personnel.

Hazard Summary

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a face shield.[1]To protect against splashes which can cause severe eye damage.
Hand Protection Double-gloving is strongly recommended. Use heavy-duty, chemically resistant gloves such as butyl rubber or Viton.[3] Neoprene gloves may be suitable for short-term use.[3] Nitrile gloves are generally not recommended for concentrated phenol solutions.[4][5]To prevent skin absorption, which can be fatal. Phenol and its derivatives can penetrate many common glove materials.[3][5]
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[4] For procedures with a high risk of splashing, a chemically resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[3][4]To protect the skin from accidental contact and splashes.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood.[5] If there is a risk of generating dust or aerosols and a fume hood is not feasible, consult with Environmental Health & Safety (EHS) for appropriate respiratory protection.[1]To prevent inhalation of toxic vapors or dust.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_kit Ensure Spill Kit is Accessible prep_hood->prep_kit handle_weigh Weigh Compound in Hood prep_kit->handle_weigh handle_dissolve Dissolve/React in Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose via EHS cleanup_waste->cleanup_disposal emergency_spill Manage Spills emergency_exposure First Aid for Exposure

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including contaminated PPE, glassware, and solutions, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[6]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").[6]

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Immediate and appropriate action is vital in an emergency.

  • Skin Contact : Immediately remove all contaminated clothing.[2] Vigorously wash the affected area with soap and plenty of water.[7] For phenol exposures, it is often recommended to wipe the area with polyethylene glycol (PEG-300 or PEG-400) if available, before washing.[3] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.

  • Spills : In the event of a spill, evacuate the area. If it is safe to do so, contain the spill with an inert absorbent material. Do not use combustible materials. The cleanup should only be performed by trained personnel wearing appropriate PPE.[5] Contact your institution's EHS for guidance on large spills.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.